molecular formula C7H8N4O B095773 6-Ethoxypurine CAS No. 17861-06-2

6-Ethoxypurine

Número de catálogo: B095773
Número CAS: 17861-06-2
Peso molecular: 164.16 g/mol
Clave InChI: BMLKPGJBYUTIHT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Introduction 6-Ethoxypurine is a synthetic purine derivative. Purines are fundamental heterocyclic aromatic compounds that serve as core structures in a wide range of biologically critical molecules, including nucleic acids (adenine, guanine) and cellular energy cofactors like ATP . As an analog of these natural purines, this compound serves as a valuable chemical scaffold in scientific research, particularly in the fields of medicinal chemistry and drug discovery. Research Applications and Value This compound is primarily used in medicinal chemistry research as a key intermediate or precursor for the synthesis of more complex molecules. Researchers utilize this compound to explore structure-activity relationships (SAR), as modifications at the C-6 position of the purine ring system are known to significantly alter biological activity and interaction with enzymatic targets . Palladium-catalyzed cross-coupling reactions, similar to those used for other C-6 alkyl and aryl purines, can be employed to further functionalize this molecule . Its potential research applications extend to biochemical studies as a substrate or inhibitor for enzymes that process purine-based molecules, such as certain classes of purine nucleoside phosphorylases or other purine-metabolizing enzymes . Intended Use and Handling This product is labeled For Research Use Only (RUO) . It is not intended for use in the diagnosis, prevention, or treatment of any human or animal disease. It is the responsibility of the purchaser to ensure compliance with all relevant regulations and to conduct a thorough risk assessment before use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-ethoxy-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-2-12-7-5-6(9-3-8-5)10-4-11-7/h3-4H,2H2,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLKPGJBYUTIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170517
Record name 1H-Purine, 6-ethoxy- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17861-06-2
Record name 6-Ethoxy-9H-purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17861-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethoxypurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017861062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17861-06-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Purine, 6-ethoxy- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-ethoxy-1H-purine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.997
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-ETHOXYPURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKE4MT86VP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Enigmatic Role of 6-Ethoxypurine in Ribonucleotide Reductase Inhibition: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ribonucleotide reductase (RNR) is a critical enzyme in the de novo synthesis of deoxyribonucleotides, the essential building blocks for DNA replication and repair.[1][2] Its pivotal role in cell proliferation has established it as a key target for the development of anticancer therapeutics.[3][4] While a variety of RNR inhibitors have been identified and characterized, the specific mechanism of action for 6-ethoxypurine in the inhibition of this enzyme is not well-documented in publicly available scientific literature. This technical guide provides a comprehensive overview of the known mechanisms of RNR inhibition by other small molecules, offering a foundational understanding that can inform future research into purine-based inhibitors like this compound. We will delve into the established classes of RNR inhibitors, their modes of action, and the experimental protocols employed to elucidate their inhibitory characteristics.

Introduction to Ribonucleotide Reductase

Human ribonucleotide reductase is a heterodimeric enzyme composed of two subunits, RRM1 (the large subunit) and RRM2 (the small subunit).[5] The RRM1 subunit contains the catalytic site where the reduction of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs) occurs.[4] The RRM2 subunit houses a di-iron center and a stable tyrosyl free radical, which is essential for initiating the reduction reaction.[6] The intricate interplay between these two subunits is tightly regulated to maintain a balanced supply of dNTPs for DNA synthesis.[3]

Established Mechanisms of Ribonucleotide Reductase Inhibition

The inhibition of RNR is a proven strategy in cancer chemotherapy.[2][4] Inhibitors can be broadly categorized into two main classes: nucleoside analogs and non-nucleoside inhibitors.

Nucleoside Analog Inhibitors

Nucleoside analogs are structurally similar to the natural substrates of RNR. Upon cellular uptake, they are phosphorylated to their active diphosphate or triphosphate forms. These activated analogs can then inhibit RNR through various mechanisms:

  • Competitive Inhibition: Many nucleoside analog diphosphates act as competitive inhibitors, binding to the catalytic site on the RRM1 subunit and preventing the binding of natural substrates.[1]

  • Allosteric Inhibition: Some nucleoside analog triphosphates can bind to the allosteric sites of RRM1, leading to a conformational change that inactivates the enzyme.[3]

  • Mechanism-Based Inactivation: Certain analogs, once bound to the catalytic site, can generate reactive species that irreversibly damage the enzyme.[4]

Table 1: Quantitative Data for Selected Nucleoside Analog RNR Inhibitors

InhibitorTargetIC₅₀ (Enzymatic Assay)Cell LineIC₅₀ (Cell-Based Assay)
Gemcitabine diphosphateRRM1Not widely reportedPancreatic Cancer Cells~10-100 nM
Clofarabine diphosphateRRM1Not widely reportedLeukemia Cell Lines~10-50 nM
Fludarabine diphosphateRRM1Not widely reportedLymphoma Cell Lines~1-10 µM

Note: IC₅₀ values can vary significantly depending on the specific assay conditions and cell lines used.

Non-Nucleoside Inhibitors

Non-nucleoside inhibitors are a structurally diverse group of small molecules that do not resemble the natural substrates of RNR. Their mechanisms of action are varied and can include:

  • RRM2-Targeted Inhibition: A significant number of non-nucleoside inhibitors, such as hydroxyurea, act by scavenging the tyrosyl free radical in the RRM2 subunit, which is essential for catalytic activity.[2]

  • Inhibition of RRM1-RRM2 Interaction: Some compounds may interfere with the protein-protein interaction between the RRM1 and RRM2 subunits, preventing the formation of the active enzyme complex.

  • Binding to Allosteric Pockets: Novel non-nucleoside inhibitors have been discovered that bind to allosteric pockets on the RRM1 subunit, inducing a conformational change that inhibits enzyme activity.[7]

Table 2: Quantitative Data for Selected Non-Nucleoside RNR Inhibitors

InhibitorTargetIC₅₀ (Enzymatic Assay)Cell LineIC₅₀ (Cell-Based Assay)
HydroxyureaRRM2 (radical scavenger)~100-500 µMVarious Cancer Cell Lines~0.1-1 mM
TriapineRRM2 (iron chelator)~0.1-1 µMVarious Cancer Cell Lines~0.1-1 µM
Naphthyl salicylic acyl hydrazone (NSAH)RRM1 (catalytic site)~37 µM (K_d)Multiple Cancer Cell Lines~10-20 µM

Note: IC₅₀ values can vary significantly depending on the specific assay conditions and cell lines used.

Potential Mechanism of 6-Alkoxypurines: An Uncharted Territory

While direct evidence for the RNR inhibitory activity of this compound is lacking, the purine scaffold is a common feature in many biologically active molecules, including some RNR inhibitors.[6] Computational studies have suggested that purine derivatives can interact with the active site of RNR.[6] It is plausible that 6-alkoxypurines could act as non-nucleoside inhibitors, potentially through one of the following hypothetical mechanisms:

  • Competitive Inhibition: The purine ring of this compound could mimic the purine base of natural substrates (ADP and GDP) and bind to the catalytic site of RRM1. The ethoxy group at the 6-position would likely influence the binding affinity and specificity.

  • Allosteric Modulation: this compound might bind to a yet unidentified allosteric pocket on the RRM1 subunit, leading to inhibition.

  • Disruption of Subunit Interaction: The compound could potentially interfere with the dimerization of RRM1 or the interaction between RRM1 and RRM2.

Further experimental investigation is required to validate these hypotheses.

Experimental Protocols for Studying RNR Inhibition

Elucidating the mechanism of action of a potential RNR inhibitor involves a series of in vitro and cell-based assays.

In Vitro Ribonucleotide Reductase Inhibition Assay

This assay directly measures the enzymatic activity of purified RNR in the presence of an inhibitor.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human RRM1 and RRM2 subunits are expressed and purified. The substrate, typically radiolabeled CDP or GDP, is prepared in a suitable buffer.

  • Reaction Mixture: The reaction mixture contains purified RRM1 and RRM2, the substrate, ATP (as an allosteric activator), a reducing agent (like dithiothreitol), and varying concentrations of the test inhibitor.

  • Incubation: The reaction is incubated at 37°C for a specific period.

  • Quenching and Analysis: The reaction is stopped, and the product (dCDP or dGDP) is separated from the substrate using techniques like HPLC or thin-layer chromatography.

  • Data Analysis: The amount of product formed is quantified, and the IC₅₀ value of the inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Proliferation Assays

These assays assess the effect of the inhibitor on the growth of cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines are cultured in appropriate media.

  • Treatment: Cells are treated with various concentrations of the inhibitor for a defined period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using assays such as MTT, XTT, or CellTiter-Glo, which quantify metabolic activity.

  • Data Analysis: The IC₅₀ value, the concentration of inhibitor that reduces cell growth by 50%, is calculated.

Cellular dNTP Pool Analysis

This experiment determines if the inhibitor affects the intracellular concentrations of deoxyribonucleotides, a direct consequence of RNR inhibition.

Methodology:

  • Cell Treatment: Cells are treated with the inhibitor.

  • Extraction: dNTPs are extracted from the cells.

  • Quantification: The levels of dATP, dGTP, dCTP, and dTTP are quantified using methods like HPLC or mass spectrometry.

  • Analysis: A decrease in dNTP pools upon treatment with the inhibitor provides strong evidence for RNR inhibition in a cellular context.

Visualizing the Mechanisms and Workflows

Signaling Pathways and Experimental Workflows

RNR_Inhibition_Mechanisms cluster_RNR Ribonucleotide Reductase (RNR) cluster_Inhibitors Inhibitor Classes RRM1 RRM1 (Large Subunit) - Catalytic Site - Allosteric Sites dNDP Deoxyribonucleoside Diphosphates (dNDPs) RRM1->dNDP catalyzes reduction RRM2 RRM2 (Small Subunit) - Tyrosyl Radical RRM2->RRM1 provides radical Nucleoside Nucleoside Analogs (e.g., Gemcitabine) Nucleoside->RRM1 competes at catalytic site NonNucleoside Non-Nucleoside Inhibitors (e.g., Hydroxyurea) NonNucleoside->RRM2 scavenges radical Ethoxypurine This compound (Hypothetical) Ethoxypurine->RRM1 binds to catalytic/allosteric site? NDP Ribonucleoside Diphosphates (NDPs) NDP->RRM1 binds to catalytic site DNA_Synthesis DNA Synthesis & Repair dNDP->DNA_Synthesis

Figure 1: General mechanisms of ribonucleotide reductase inhibition.

Experimental_Workflow start Compound of Interest (e.g., this compound) in_vitro In Vitro RNR Inhibition Assay start->in_vitro Test direct enzyme inhibition cell_prolif Cell Proliferation Assay start->cell_prolif Assess cytotoxicity dntp_pool Cellular dNTP Pool Analysis in_vitro->dntp_pool Confirm target engagement in cells cell_prolif->dntp_pool mechanism Mechanism of Action Elucidation dntp_pool->mechanism Integrate data to define MOA

Figure 2: A typical experimental workflow for characterizing an RNR inhibitor.

Conclusion and Future Directions

The inhibition of ribonucleotide reductase remains a validated and promising strategy for the development of novel anticancer agents. While the specific mechanism of action for this compound against RNR is currently unknown, this guide provides a robust framework for understanding the general principles of RNR inhibition. The purine scaffold holds potential for the design of novel RNR inhibitors, and future research should focus on synthesizing and evaluating a library of 6-alkoxypurine derivatives. Through the application of the experimental protocols outlined herein, the precise mechanism by which these compounds exert their effects can be elucidated, potentially leading to the development of a new class of potent and selective RNR inhibitors. The exploration of non-nucleoside inhibitors like this compound is a crucial step in overcoming the limitations of existing therapies and expanding the arsenal of drugs available to combat cancer.

References

What are the physical and chemical properties of 6-Ethoxypurine?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethoxypurine is a substituted purine derivative of significant interest in medicinal chemistry and drug discovery. As a member of the purine family, which includes essential biomolecules like adenine and guanine, this compound serves as a versatile scaffold for the synthesis of various bioactive compounds. Its chemical structure, featuring an ethoxy group at the 6-position of the purine ring, imparts unique physicochemical properties that influence its biological activity and potential therapeutic applications. This technical guide provides an in-depth overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of key concepts to support researchers in their scientific endeavors.

Core Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound. It is important to note that while some data is derived from experimental sources, other values are computationally predicted due to the limited availability of specific experimental data in the public domain.

Table 1: General and Physical Properties of this compound
PropertyValueSource/Method
CAS Number 17861-06-2Public Databases
Molecular Formula C₇H₈N₄OPublic Databases
Molecular Weight 164.16 g/mol Calculated
Appearance Likely a crystalline solidGeneral property of similar purines
Melting Point >300 °C (decomposes) (for 6-Methoxypurine)Inferred from related compounds
Boiling Point Data not available-
pKa 8.7 (at 25 °C) (for Hypoxanthine, a related compound)Inferred from related compounds
Table 2: Computed Physicochemical Properties of this compound
PropertyValueSource
Molecular Weight 164.16 g/mol PubChem
XLogP3 0.9PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 1PubChem
Exact Mass 164.06981089 DaPubChem
Monoisotopic Mass 164.06981089 DaPubChem
Topological Polar Surface Area 63.7 ŲPubChem
Heavy Atom Count 12PubChem
Formal Charge 0PubChem
Complexity 198PubChem
Table 3: Qualitative Solubility Profile of this compound

Based on the solubility of structurally similar compounds like 4,6-diethoxypyrimidine, the following qualitative solubility profile for this compound can be inferred.

SolventPredicted Solubility
Dimethyl Sulfoxide (DMSO)Soluble
MethanolSoluble
Ethyl AcetateSoluble
WaterSparingly soluble to insoluble

Chemical Structure and Reactivity

This compound possesses a bicyclic aromatic purine core with an electron-donating ethoxy group at the C6 position. This structure dictates its chemical behavior.

Chemical Structure:

Caption: Chemical structure of this compound.

Reactivity:

  • Nucleophilic Character: The purine ring system is generally electron-deficient, but the lone pairs on the nitrogen atoms can act as nucleophiles. The ethoxy group is an activating group, increasing the electron density of the purine ring and making it more susceptible to electrophilic attack.

  • Electrophilic Substitution: Electrophilic substitution reactions on the purine ring are possible, with the position of substitution influenced by the existing substituents.

  • Nucleophilic Substitution: The ethoxy group at the C6 position can potentially be displaced by strong nucleophiles under certain reaction conditions, a common reaction for 6-alkoxypurines.

  • Alkylation: The nitrogen atoms in the purine ring, particularly N7 and N9, are susceptible to alkylation.

  • Hydrolysis: The ethoxy group can be hydrolyzed to a hydroxyl group under acidic or basic conditions, converting this compound to hypoxanthine.

  • Oxidation: The purine ring can be susceptible to oxidation, potentially leading to the formation of uric acid derivatives.

Experimental Protocols

Due to the lack of specific published experimental data for this compound, the following sections provide detailed, generalized protocols for the determination of key physical and chemical properties, which can be adapted for this compound.

Protocol 1: Determination of Melting Point

The melting point of a solid compound is a crucial physical property for its identification and purity assessment.

G Workflow for Melting Point Determination start Start prep Sample Preparation: - Grind the solid to a fine powder. - Pack into a capillary tube (2-3 mm height). start->prep setup Apparatus Setup: - Place the capillary tube in a melting point apparatus. - Ensure the thermometer is correctly positioned. prep->setup heat_fast Rapid Heating (Approximate MP): - Heat rapidly to get an estimated melting range. setup->heat_fast cool Cool Down: - Allow the apparatus to cool below the estimated MP. heat_fast->cool heat_slow Slow Heating (Accurate MP): - Heat slowly (1-2 °C/min) near the estimated MP. cool->heat_slow observe Observation: - Record the temperature at which the first liquid appears (T1). - Record the temperature at which the solid completely melts (T2). heat_slow->observe result Result: - Report the melting point as a range (T1 - T2). observe->result end End result->end

Caption: Workflow for melting point determination.

Methodology:

  • Sample Preparation: A small amount of dry this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the thermometer is positioned to ensure accurate temperature reading of the sample.

  • Approximate Melting Point Determination: The sample is heated rapidly to obtain a rough estimate of the melting range.

  • Accurate Melting Point Determination: The apparatus is allowed to cool, and a fresh sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the estimated melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.

Protocol 2: Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for understanding its behavior in solution.

G Workflow for pKa Determination by UV-Vis Spectrophotometry start Start prep_solutions Prepare Solutions: - Stock solution of this compound. - A series of buffer solutions with known pH values. start->prep_solutions prep_samples Prepare Samples: - Dilute the stock solution in each buffer to a constant concentration. prep_solutions->prep_samples measure_absorbance Measure Absorbance: - Record the UV-Vis spectrum for each sample. - Identify the wavelength of maximum absorbance change (λ_max). prep_samples->measure_absorbance plot_data Plot Data: - Plot absorbance at λ_max versus pH. measure_absorbance->plot_data determine_pka Determine pKa: - The pKa is the pH at the inflection point of the sigmoid curve. plot_data->determine_pka end End determine_pka->end

Caption: Workflow for pKa determination.

Methodology:

  • Solution Preparation: A stock solution of this compound is prepared in a suitable solvent. A series of buffer solutions with a range of known pH values are also prepared.

  • Sample Preparation: The stock solution is diluted to a constant concentration in each of the buffer solutions.

  • Spectrophotometric Measurement: The UV-Vis absorption spectrum of each sample is recorded. The wavelength at which the maximum change in absorbance occurs with changing pH is identified.

  • Data Analysis: The absorbance at this wavelength is plotted against the pH of the buffer solutions.

  • pKa Determination: The resulting plot should be a sigmoidal curve. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which the concentrations of the protonated and deprotonated forms of the molecule are equal.

Protocol 3: General Procedure for Stability Testing

Stability testing is essential to determine how the quality of a substance varies with time under the influence of environmental factors.

Methodology:

  • Sample Storage: Samples of this compound are stored under controlled conditions of temperature and humidity (e.g., long-term at 25°C/60% RH and accelerated at 40°C/75% RH).

  • Time Points: Samples are withdrawn at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term testing).

  • Analysis: At each time point, the samples are analyzed for key quality attributes, including:

    • Appearance

    • Assay (potency)

    • Identification of degradation products (e.g., by HPLC)

  • Data Evaluation: The data is evaluated to establish a re-test period or shelf life for the substance.

Predicted Spectral Data

¹H NMR Spectroscopy
  • Ethyl Protons: A triplet corresponding to the methyl (CH₃) protons and a quartet corresponding to the methylene (CH₂) protons of the ethoxy group.

  • Purine Protons: Signals in the aromatic region corresponding to the protons at the C2 and C8 positions of the purine ring.

  • N-H Proton: A broad signal corresponding to the proton on one of the nitrogen atoms of the purine ring.

¹³C NMR Spectroscopy
  • Ethyl Carbons: Two signals in the aliphatic region for the methyl and methylene carbons of the ethoxy group.

  • Purine Carbons: Five signals in the aromatic region corresponding to the five carbon atoms of the purine ring. The chemical shifts will be influenced by the nitrogen atoms and the ethoxy substituent.

Infrared (IR) Spectroscopy
  • C-H Stretching: Bands corresponding to the stretching vibrations of the C-H bonds in the ethyl group and on the purine ring.

  • C-O Stretching: A strong absorption band characteristic of the C-O ether linkage.

  • C=N and C=C Stretching: Multiple bands in the 1400-1650 cm⁻¹ region due to the stretching vibrations of the C=N and C=C bonds within the purine ring.

  • N-H Stretching: A band in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretching vibration.

Mass Spectrometry
  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of this compound (164.16 g/mol ).

  • Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the ethoxy group, or fragments from the purine ring, providing structural information.

Conclusion

This compound is a valuable building block in the development of novel therapeutic agents. This technical guide has summarized its key physical and chemical properties, drawing from available data and established chemical principles. The provided experimental protocols offer a framework for researchers to determine these properties in the laboratory. While a significant amount of data for this specific molecule is inferred or predicted, this guide serves as a comprehensive starting point for further investigation and application of this compound in scientific research and drug development. Further experimental validation of the predicted properties is encouraged to build a more complete and accurate profile of this important molecule.

An In-Depth Technical Guide to the Laboratory Synthesis of 6-Ethoxypurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for the laboratory preparation of 6-Ethoxypurine, a purine derivative of interest in medicinal chemistry and drug development. The following sections detail the core methodologies, present quantitative data for comparative analysis, and illustrate the reaction workflows.

Core Synthesis Pathways

The synthesis of this compound can be efficiently achieved through several key routes, primarily starting from commercially available purine precursors. The most common and effective pathways originate from 6-chloropurine, hypoxanthine, and 6-cyanopurine. Each of these methods offers distinct advantages in terms of starting material availability, reaction conditions, and overall yield.

Pathway 1: Nucleophilic Substitution of 6-Chloropurine

This is the most direct and widely employed method for the synthesis of this compound. It involves a nucleophilic aromatic substitution reaction where the chloro group at the 6-position of the purine ring is displaced by an ethoxide ion.

Experimental Protocol:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium (1.0 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature. The dissolution of sodium in ethanol generates sodium ethoxide in situ.

  • Reaction with 6-Chloropurine: To the freshly prepared sodium ethoxide solution, add 6-chloropurine (1.0 equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue is dissolved in water and neutralized with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 7. The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or water.

G cluster_0 Pathway 1: From 6-Chloropurine 6-Chloropurine 6-Chloropurine Reflux Reflux 6-Chloropurine->Reflux Nucleophilic Substitution Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Reflux Ethanol Ethanol Ethanol->Reflux This compound This compound Reflux->this compound

Diagram 1: Synthesis from 6-Chloropurine
Pathway 2: Two-Step Synthesis from Hypoxanthine

This pathway involves the conversion of the readily available hypoxanthine into the key intermediate, 6-chloropurine, followed by its conversion to this compound as described in Pathway 1.

Experimental Protocol:

Step 1: Synthesis of 6-Chloropurine from Hypoxanthine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hypoxanthine (1.0 equivalent) with phosphoryl chloride (POCl₃) (5-10 equivalents). An organic base such as N,N-dimethylaniline (1.0 equivalent) is often added as a catalyst.

  • Reaction Conditions: The mixture is heated to reflux for 2-5 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of phosphoryl chloride.

  • Work-up and Purification: After the reaction is complete, the excess phosphoryl chloride is carefully removed by distillation under reduced pressure. The remaining residue is cooled in an ice bath and then cautiously poured onto crushed ice. The acidic solution is then neutralized with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to a pH of 6-7, causing the precipitation of 6-chloropurine.[1] The solid is collected by filtration, washed with cold water, and dried. Yields for this step are typically high.[1][2][3]

Step 2: Synthesis of this compound from 6-Chloropurine

The 6-chloropurine obtained from Step 1 is then used as the starting material in the protocol described in Pathway 1 to yield this compound.

G cluster_0 Pathway 2: From Hypoxanthine Hypoxanthine Hypoxanthine Reflux1 Reflux Hypoxanthine->Reflux1 Chlorination POCl3_DMA POCl3, N,N-Dimethylaniline POCl3_DMA->Reflux1 6-Chloropurine 6-Chloropurine Reflux1->6-Chloropurine Reflux2 Reflux 6-Chloropurine->Reflux2 Nucleophilic Substitution NaOEt_EtOH Sodium Ethoxide, Ethanol NaOEt_EtOH->Reflux2 This compound This compound Reflux2->this compound

Diagram 2: Two-Step Synthesis from Hypoxanthine
Pathway 3: Conversion of 6-Cyanopurine

This method provides an alternative route to this compound from 6-cyanopurine, which can be prepared from 6-chloropurine. The cyano group at the 6-position is displaced by an ethoxy group under basic conditions.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 6-cyanopurine (1.0 equivalent) in absolute ethanol.

  • Addition of Base: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (a catalytic amount to 1.0 equivalent) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for several hours until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to afford the desired this compound. This method is reported to give excellent yields.

G cluster_0 Pathway 3: From 6-Cyanopurine 6-Cyanopurine 6-Cyanopurine Reflux Reflux 6-Cyanopurine->Reflux Nucleophilic Substitution Ethanol_DBU Ethanol, DBU Ethanol_DBU->Reflux This compound This compound Reflux->this compound

References

Initial Studies on the Antiviral Effects of 6-Ethoxypurine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Purine analogs represent a cornerstone in the development of antiviral therapeutics, primarily by acting as fraudulent substrates for viral polymerases, leading to chain termination and inhibition of viral replication. The 6-substituted purine scaffold has been a fertile ground for the discovery of potent antiviral agents. This technical guide focuses on the initial studies concerning the antiviral effects of 6-ethoxypurine, a member of the 6-alkoxypurine subclass. While direct and extensive research on this compound is limited, this paper synthesizes available data on closely related 6-alkoxypurine derivatives to infer its potential activity, outlines relevant experimental protocols for its evaluation, and discusses the putative mechanisms of action.

Core Concept: The Antiviral Potential of 6-Alkoxypurine Nucleosides

The primary antiviral activity of purine analogs is realized upon their conversion to the corresponding nucleoside and subsequent phosphorylation to the triphosphate form within the host cell. For the 6-alkoxypurine series, the focus has been on their 2',3'-dideoxynucleoside derivatives, which are potent chain terminators of viral reverse transcriptases.

Initial investigations into a series of 6-alkoxypurine 2',3'-dideoxynucleosides revealed a structure-activity relationship (SAR) dependent on the length of the alkoxy chain. While analogs with longer alkyl chains (six or seven carbons) demonstrated potent anti-HIV-1 activity, those with fewer than four carbons in the 6-alkoxy substituent exhibited weak anti-HIV-1 activity[1]. This suggests that the this compound 2',3'-dideoxynucleoside, with a two-carbon chain, would likely display modest to weak antiviral efficacy against HIV-1.

Data Presentation: Antiviral Activity of 6-Alkoxypurine 2',3'-Dideoxynucleosides against HIV-1

Quantitative data for the this compound derivative is not available in the reviewed literature. However, the following table summarizes the reported anti-HIV-1 activity and cytotoxicity of a series of 6-alkoxypurine 2',3'-dideoxynucleosides in MT-4 cells, providing a comparative context for the expected activity of the ethoxy analog.

Compound (6-substituent)Antiviral Activity (EC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/EC50)
Methoxy>100>100-
Ethoxy Data Not Available (Expected to be weak) Data Not Available -
Propoxy>100>100-
Butoxy15 ± 5>100>6.7
Pentoxy4.0 ± 1.0>100>25
Hexyloxy1.2 ± 0.380 ± 1067
Heptyloxy1.3 ± 0.425 ± 519
Octyloxy>1010 ± 2-
Didanosine (ddI)1.5 ± 0.5>100>67

Data sourced from a study on novel 6-alkoxypurine 2',3'-dideoxynucleosides[1]. The EC50 and CC50 values were determined in MT-4 cells infected with HIV-1.

Experimental Protocols

This section details the methodologies for the synthesis and antiviral evaluation of this compound 2',3'-dideoxynucleoside, based on established protocols for related compounds.

Enzymatic Synthesis of 6-Alkoxypurine 2',3'-Dideoxynucleosides

A common and efficient method for the synthesis of 2',3'-dideoxynucleosides is through enzymatic transglycosylation.

Protocol:

  • Enzyme Preparation: Utilize a crude preparation of purine nucleoside phosphorylase (PNP) and uridine phosphorylase (UP) from E. coli.

  • Reaction Mixture: Combine this compound, 2',3'-dideoxyuridine, and the enzyme preparation in a potassium phosphate buffer (pH 7.0).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) and monitor the progress of the reaction by high-performance liquid chromatography (HPLC).

  • Purification: Upon completion, purify the product (this compound 2',3'-dideoxynucleoside) from the reaction mixture using preparative HPLC.

  • Characterization: Confirm the structure of the purified compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

G cluster_synthesis Enzymatic Synthesis Workflow start Start reactants Combine: - this compound - 2',3'-Dideoxyuridine - PNP/UP Enzymes - Phosphate Buffer start->reactants incubation Incubate at 37°C reactants->incubation monitoring Monitor by HPLC incubation->monitoring purification Purify by Preparative HPLC monitoring->purification characterization Characterize by NMR & Mass Spec purification->characterization end End Product: This compound 2',3'-dideoxynucleoside characterization->end

Enzymatic synthesis workflow for this compound 2',3'-dideoxynucleoside.
Antiviral Activity Assay (Cytopathic Effect - CPE Reduction Assay)

This assay determines the concentration of the compound that inhibits the virus-induced cell death.

Protocol:

  • Cell Seeding: Seed a suitable host cell line (e.g., MT-4 for HIV) in a 96-well plate and incubate to allow for cell adherence.

  • Compound Dilution: Prepare serial dilutions of the test compound (this compound 2',3'-dideoxynucleoside) in cell culture medium.

  • Infection: Infect the cells with a predetermined titer of the virus.

  • Treatment: Immediately after infection, add the different concentrations of the test compound to the wells. Include control wells with virus only (virus control) and cells only (cell control).

  • Incubation: Incubate the plate for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 3-7 days).

  • Quantification of Cell Viability: Assess cell viability using a colorimetric method, such as the MTT or XTT assay.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that protects 50% of the cells from virus-induced death.

Cytotoxicity Assay

This assay determines the concentration of the compound that is toxic to the host cells.

Protocol:

  • Cell Seeding: Seed the same host cell line used in the antiviral assay in a 96-well plate.

  • Compound Treatment: Add serial dilutions of the test compound to the wells (without virus).

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • Quantification of Cell Viability: Assess cell viability using the MTT or XTT assay.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Mandatory Visualization: Signaling and Metabolic Pathways

The antiviral activity of 6-alkoxypurine 2',3'-dideoxynucleosides is dependent on their intracellular metabolism to the active triphosphate form. The following diagram illustrates the proposed metabolic pathway.

G cluster_pathway Proposed Metabolic Activation and Mechanism of Action 6-Ethoxypurine_ddN This compound 2',3'-dideoxynucleoside ddIMP ddIMP (dideoxyinosine monophosphate) 6-Ethoxypurine_ddN->ddIMP Cellular Kinases / AMP Deaminase? ddIDP ddIDP (dideoxyinosine diphosphate) ddIMP->ddIDP Cellular Kinases ddITP ddITP (dideoxyinosine triphosphate) ddIDP->ddITP Cellular Kinases Viral_RT Viral Reverse Transcriptase ddITP->Viral_RT Chain_Termination Chain Termination of Viral DNA Viral_RT->Chain_Termination

Proposed metabolic activation of this compound 2',3'-dideoxynucleoside.

Studies on 6-alkoxypurine 2',3'-dideoxynucleosides suggest that their anabolism may involve AMP deaminase[1]. This enzyme could potentially convert the 6-alkoxypurine derivative to the corresponding inosine analog, which is then phosphorylated to the active triphosphate form. This triphosphate metabolite acts as a competitive inhibitor of the viral reverse transcriptase and, upon incorporation into the growing viral DNA chain, causes termination of elongation due to the absence of a 3'-hydroxyl group.

Conclusion

Initial studies on the antiviral effects of 6-alkoxypurine derivatives indicate that this compound, as a 2',3'-dideoxynucleoside, is likely to possess weak antiviral activity against HIV-1. The structure-activity relationship within this class of compounds clearly demonstrates a preference for longer alkoxy chains for potent inhibition. Nevertheless, the exploration of such analogs contributes to a deeper understanding of the structural requirements for antiviral activity within the purine nucleoside family. The provided experimental protocols offer a framework for the synthesis and comprehensive evaluation of this compound and other novel purine derivatives as potential antiviral agents. Further investigation into the specific metabolic pathways and the identification of viral targets beyond HIV-1 could reveal new therapeutic opportunities for this class of compounds.

References

6-Ethoxypurine's potential applications in cancer cell line studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the investigation of 6-Ethoxypurine's potential applications in cancer cell line studies. Despite the broad interest in purine analogs for anticancer drug development, no specific studies detailing the cytotoxic, apoptotic, or cell cycle-modulating effects of this compound on cancer cells have been published to date.

Researchers and drug development professionals seeking information on this specific compound will find a notable absence of quantitative data, such as IC50 values, as well as a lack of detailed experimental protocols and established signaling pathways related to its activity in oncological research.

While the broader class of 6-alkoxypurines has been a subject of some investigation, the direct substitution of an ethoxy group at the 6th position of the purine ring and its subsequent biological impact on cancer cells remains an unexplored area. The scientific community has extensively studied other purine derivatives, such as 6-mercaptopurine and 6-thioguanine, which are established chemotherapeutic agents. These compounds are known to interfere with DNA synthesis and repair, leading to cell cycle arrest and apoptosis. However, it is not scientifically sound to extrapolate these mechanisms to this compound without direct experimental evidence.

The synthesis of various purine derivatives is a well-documented field, suggesting that the generation of this compound for research purposes is feasible. A general approach to synthesizing 6-alkoxypurines often involves the nucleophilic substitution of a leaving group, such as a halogen, at the 6-position of a purine ring with the corresponding alkoxide.

For researchers interested in exploring the potential of this compound, the following represents a hypothetical and generalized workflow based on standard methodologies in cancer cell line research. It is crucial to emphasize that this is a prospective guide and not based on any existing studies of this compound.

Prospective Experimental Workflow

Should research on this compound be undertaken, a logical first step would be to assess its cytotoxic effects across a panel of cancer cell lines.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies A Synthesize and Purify This compound B Select Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) A->B C Perform Cytotoxicity Assay (e.g., MTT, SRB) B->C D Determine IC50 Values C->D E Apoptosis Assays (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Western Blot for Key Signaling Proteins D->G

Prospective Experimental Workflow for this compound.

Hypothetical Data Presentation

Were data to be collected, it would be structured in tables for clarity and comparative analysis.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast AdenocarcinomaData not available
A549Lung CarcinomaData not available
HCT116Colorectal CarcinomaData not available
HeLaCervical CancerData not available

Table 2: Hypothetical Effects of this compound on Cell Cycle Distribution and Apoptosis

Cell LineTreatment% Apoptotic Cells% Cells in G1% Cells in S% Cells in G2/M
MCF-7 ControlData not availableData not availableData not availableData not available
This compound (IC50)Data not availableData not availableData not availableData not available
A549 ControlData not availableData not availableData not availableData not available
This compound (IC50)Data not availableData not availableData not availableData not available

Potential Signaling Pathways for Investigation

Based on the mechanisms of other purine analogs, several signaling pathways could be of interest for future studies on this compound.

G cluster_0 Potential Cellular Targets cluster_1 Potential Cellular Outcomes This compound This compound DNA_Replication DNA Replication This compound->DNA_Replication Cell_Cycle_Kinases Cell Cycle Kinases (e.g., CDKs) This compound->Cell_Cycle_Kinases Apoptotic_Regulators Apoptotic Regulators (e.g., Bcl-2 family, Caspases) This compound->Apoptotic_Regulators Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Cell_Cycle_Kinases->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptotic_Regulators->Apoptosis

Hypothesized Signaling Pathways for this compound.

Understanding the enzymatic inhibition profile of 6-Ethoxypurine

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, there is currently a notable absence of specific data regarding the enzymatic inhibition profile of 6-Ethoxypurine. Quantitative measures such as IC50 or Ki values, which are critical for characterizing the potency and mechanism of enzyme inhibitors, do not appear to be publicly documented for this compound. Consequently, a detailed technical guide on its specific inhibitory actions cannot be compiled at this time.

For researchers, scientists, and drug development professionals, understanding the interaction of a compound with various enzymes is a cornerstone of preclinical assessment. This typically involves determining which enzymes are inhibited, the concentration required for 50% inhibition (IC50), and the inhibition constant (Ki) which provides a measure of the inhibitor's binding affinity. The mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) is also a key parameter.

While information on related purine analogs and their effects on enzymes like xanthine oxidase is available, direct extrapolation of these findings to this compound would be speculative and scientifically unsound. The addition of an ethoxy group at the 6th position of the purine ring can significantly alter its electronic and steric properties, leading to a unique interaction profile with enzyme active sites.

The Purine Metabolism Pathway: A Potential Area of Interest

Given its structure as a purine derivative, a logical starting point for any future investigation into the enzymatic inhibition profile of this compound would be the enzymes involved in purine metabolism. This pathway is crucial for the synthesis of DNA and RNA precursors and is a target for various therapeutic agents. A key enzyme in the catabolic arm of this pathway is xanthine oxidase.

Below is a simplified representation of the purine catabolism pathway, highlighting the role of xanthine oxidase.

Purine_Catabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine UricAcid Uric Acid Xanthine->UricAcid XanthineOxidase1 Xanthine Oxidase XanthineOxidase1->Xanthine XanthineOxidase2 Xanthine Oxidase XanthineOxidase2->UricAcid

Caption: A simplified diagram of the final steps of purine catabolism mediated by xanthine oxidase.

Standard Experimental Protocol for Determining Xanthine Oxidase Inhibition

To ascertain whether this compound inhibits xanthine oxidase, a standard in vitro enzymatic assay would be employed. The following provides a generalized methodology that serves as a foundation for such an investigation.

Objective:

To determine the in vitro inhibitory effect of this compound on xanthine oxidase activity.

Principle:

Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 295 nm. The rate of this reaction in the presence and absence of the test compound (this compound) is compared to determine the extent of inhibition.

Materials:
  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • This compound (test inhibitor)

  • Allopurinol (positive control inhibitor)

  • Potassium phosphate buffer (e.g., 50-100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplates or quartz cuvettes

  • Spectrophotometer or microplate reader

Experimental Workflow:

The general workflow for a xanthine oxidase inhibition assay is depicted below.

XO_Inhibition_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) B Dispense Assay Components into Microplate (Buffer, Enzyme, Inhibitor/Vehicle) A->B C Pre-incubate at Controlled Temperature B->C D Initiate Reaction by Adding Substrate (Xanthine) C->D E Monitor Absorbance Change at 295 nm over Time D->E F Calculate Reaction Rates and Percentage Inhibition E->F G Determine IC50 Value for this compound F->G

Caption: A generalized experimental workflow for a xanthine oxidase inhibition assay.

Procedure:
  • Reagent Preparation:

    • Prepare a stock solution of xanthine in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

    • Prepare a stock solution of xanthine oxidase in the same buffer. The final concentration in the assay will need to be optimized.

    • Prepare stock solutions of this compound and allopurinol in DMSO. Further dilutions are made in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: Buffer and vehicle (DMSO).

    • Control (No Inhibitor): Buffer, xanthine oxidase, and vehicle.

    • Test Compound: Buffer, xanthine oxidase, and varying concentrations of this compound.

    • Positive Control: Buffer, xanthine oxidase, and varying concentrations of allopurinol.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period.

    • Initiate the reaction by adding the xanthine solution to all wells.

    • Immediately begin monitoring the increase in absorbance at 295 nm at regular intervals using a microplate reader.

Data Analysis:
  • Calculate the Percentage of Inhibition: The percentage of xanthine oxidase inhibition for each concentration of this compound is calculated using the following formula:

    % Inhibition = [ (RateControl - RateBlank) - (RateSample - RateBlank) ] / (RateControl - RateBlank) x 100

    Where:

    • RateControl is the rate of the reaction with the vehicle.

    • RateSample is the rate of the reaction with the test compound.

    • RateBlank is the background rate without the enzyme.

  • Determine the IC50 Value: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

While this document outlines the necessary framework for investigating the enzymatic inhibition profile of this compound, the core quantitative data remains elusive from currently accessible sources. For researchers interested in this compound, the immediate next step would be to perform the described in vitro enzymatic assays, starting with key enzymes in the purine metabolic pathway such as xanthine oxidase. Subsequent studies could then broaden the scope to a wider panel of enzymes to establish a comprehensive inhibition profile. Such data would be invaluable for the scientific community and for professionals in drug development seeking to understand the potential therapeutic applications and off-target effects of this compound.

Preliminary Research on the Cytotoxicity of Short-Chain 6-Alkoxypurines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the cytotoxicity of 6-Ethoxypurine is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the research of closely related short-chain 6-alkoxypurine derivatives and general findings for the 6-alkoxypurine class of compounds. The experimental protocols and potential mechanisms described herein are based on established methodologies for analogous compounds and should be adapted and validated for this compound.

Introduction

6-Alkoxypurines are a class of purine derivatives that have garnered interest in medicinal chemistry due to their potential as kinase inhibitors and anticancer agents. The structural modification at the 6-position of the purine ring influences their biological activity, including their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle in cancerous cells. This technical guide summarizes the preliminary cytotoxic profiles of short-chain 6-alkoxypurines, providing insights into their potential as therapeutic agents. The information is intended for researchers, scientists, and drug development professionals.

Data Presentation: Cytotoxicity of 6-Alkoxypurine Analogs

The following table summarizes the cytotoxic activity of various 6-alkoxypurine analogs against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineAssayIC50 (µM)Reference
6-Methoxypurine K-562 (Chronic Myelogenous Leukemia)[(3)H]-thymidine incorporation>50[1]
6-Benzyloxy-8-tert-butyl-9-phenyl-9H-purine Jurkat (T-cell Leukemia)Cell Cycle Analysis~10[2]
Derivative 12 Jurkat (T-cell Leukemia)Cell Cycle Analysis<10[2]
Derivative 13 Jurkat (T-cell Leukemia)Cell Cycle Analysis<10[2]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the cytotoxic evaluation of 6-alkoxypurine derivatives.

Cell Culture
  • Cell Lines: Human cancer cell lines such as Jurkat (T-cell leukemia), K-562 (chronic myelogenous leukemia), and various solid tumor cell lines (e.g., breast, colon, lung) are commonly used.

  • Culture Medium: Cells are typically maintained in Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 6-alkoxypurine compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the 6-alkoxypurine compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cells with the 6-alkoxypurine compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Mandatory Visualization

Signaling Pathways

The cytotoxic effects of many purine analogs are mediated through the induction of apoptosis. The intrinsic (mitochondrial) pathway is a common mechanism.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrial Events cluster_cytosol Cytosolic Events 6-Alkoxypurine 6-Alkoxypurine Bax_Bak Bax/Bak Activation 6-Alkoxypurine->Bax_Bak Induces Mito_Perm Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito_Perm CytoC Cytochrome c Release Mito_Perm->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic pathway of apoptosis induced by 6-alkoxypurines.

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary cytotoxic evaluation of a novel compound like this compound.

Experimental_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_analysis Data Analysis & Conclusion Compound_Synthesis Compound Synthesis (this compound) MTT_Assay MTT Assay (Determine IC50) Compound_Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis MTT_Assay->Cell_Cycle_Assay Data_Analysis Data Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Conclusion Conclusion on Cytotoxicity Profile Data_Analysis->Conclusion

Caption: Workflow for cytotoxic evaluation of this compound.

Logical Relationships

The decision-making process in early-stage drug discovery for cytotoxic compounds can be visualized as follows.

Logical_Relationship Start Start: Synthesize This compound Screening In vitro Cytotoxicity Screening (e.g., MTT) Start->Screening Active Is the compound active (low IC50)? Screening->Active Mechanism Investigate Mechanism (Apoptosis, Cell Cycle) Active->Mechanism Yes Inactive Inactive: Modify Structure or Abandon Active->Inactive No Favorable Favorable Mechanism? Mechanism->Favorable Lead Lead Candidate for Further Development Favorable->Lead Yes Unfavorable Unfavorable Mechanism: Re-evaluate or Abandon Favorable->Unfavorable No

Caption: Decision workflow in cytotoxic drug discovery.

References

Exploring the Derivatives of 6-Ethoxypurine: A Technical Guide to Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine analogs represent a cornerstone in the development of therapeutic agents, with wide-ranging applications in oncology, virology, and immunology. Their structural similarity to endogenous purines allows them to interact with and modulate the function of key cellular enzymes and receptors. Within this important class of molecules, 6-alkoxypurines have emerged as a promising scaffold for the development of potent and selective kinase inhibitors. This technical guide provides an in-depth exploration of 6-ethoxypurine and its derivatives, focusing on their synthesis, characterization, and potential biological activities. The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel purine-based therapeutics.

Synthesis of this compound and Its Derivatives

The most common and direct route for the synthesis of this compound involves a two-step process commencing with the chlorination of hypoxanthine to form the key intermediate, 6-chloropurine. This is followed by a nucleophilic aromatic substitution (SNAr) reaction with sodium ethoxide to yield the desired this compound.

Experimental Protocols

Part 1: Synthesis of 6-Chloropurine from Hypoxanthine

This procedure details the conversion of hypoxanthine to the versatile intermediate, 6-chloropurine.[1]

Materials:

  • Hypoxanthine

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylaniline

  • Ice

  • Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of hypoxanthine (1 equivalent), N,N-dimethylaniline (1 equivalent), and phosphoryl chloride (5-10 equivalents) is prepared.

  • The mixture is heated to reflux for 2-5 hours, during which the hypoxanthine will gradually dissolve.

  • After the reaction is complete, the excess phosphoryl chloride is removed under reduced pressure.

  • The reaction mixture is then carefully poured over crushed ice with stirring.

  • The pH of the resulting solution is adjusted to approximately 5-7 by the slow addition of ammonium hydroxide or sodium hydroxide solution. This will cause a precipitate to form.

  • The precipitate, containing 6-chloropurine, is collected by filtration.

  • The crude 6-chloropurine can be purified by recrystallization from hot acetone or by column chromatography.

Part 2: Synthesis of this compound from 6-Chloropurine

This protocol describes the nucleophilic substitution of the chlorine atom in 6-chloropurine with an ethoxy group.

Materials:

  • 6-Chloropurine

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Acetic acid

  • Rotary evaporator

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere. Alternatively, a commercially available solution of sodium ethoxide in ethanol can be used.

  • 6-Chloropurine (1 equivalent) is added to the sodium ethoxide solution (1.1-1.5 equivalents) in anhydrous ethanol.

  • The reaction mixture is stirred at room temperature or gently heated for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the mixture is cooled to room temperature, and the pH is adjusted to neutral (pH ≈ 7) with acetic acid.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Data Presentation

Quantitative Data for Synthesis
Reaction Starting Material Reagents Solvent Typical Yield (%)
Synthesis of 6-Chloropurine HypoxanthinePOCl₃, N,N-DimethylanilineNone70-90
Synthesis of this compound 6-ChloropurineSodium EthoxideEthanol60-85
Spectroscopic Data for this compound
Technique Expected Chemical Shifts (δ ppm)
¹H NMR (DMSO-d₆) ~1.4 (t, 3H, -OCH₂CH ₃), ~4.5 (q, 2H, -OCH ₂CH₃), ~8.1 (s, 1H, H-2), ~8.4 (s, 1H, H-8), ~13.0 (br s, 1H, N-9 H )
¹³C NMR (DMSO-d₆) ~14.5 (-OCH₂C H₃), ~65.0 (-OC H₂CH₃), ~120.0 (C-5), ~145.0 (C-8), ~152.0 (C-4), ~155.0 (C-2), ~160.0 (C-6)

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Biological Activity of Representative 6-Alkoxypurine Derivatives
Compound Target Activity IC₅₀ (µM) Cell Line
6-methoxypurine derivativeKinaseAnti-proliferative5-20Various Cancer Cells
6-benzyloxypurine derivativeKinaseApoptosis Induction1-10Leukemia Cells
6-(cyclohexyloxy)purine derivativeKinaseCell Cycle Arrest10-50Breast Cancer Cells

This table presents data for representative 6-alkoxypurine derivatives to illustrate the potential biological activities of this compound class. The specific activity of this compound and its novel derivatives would require experimental determination.

Biological Activities and Signaling Pathways

Derivatives of 6-alkoxypurines have demonstrated significant potential as anti-cancer agents, primarily through the inhibition of various protein kinases. Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[2] Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention.

The introduction of an alkoxy group at the 6-position of the purine ring can lead to potent and selective inhibition of specific kinases, such as cyclin-dependent kinases (CDKs).[3] Inhibition of CDKs can disrupt the cell cycle, leading to cell cycle arrest and subsequently inducing apoptosis (programmed cell death) in cancer cells.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Hypoxanthine intermediate 6-Chloropurine start->intermediate Chlorination (POCl3) product This compound intermediate->product Nucleophilic Substitution (NaOEt, EtOH) derivatives This compound Derivatives product->derivatives Further Derivatization kinase_assay Kinase Inhibition Assays product->kinase_assay derivatives->kinase_assay cell_assay Cell Proliferation Assays (IC50) kinase_assay->cell_assay apoptosis_assay Apoptosis Assays cell_assay->apoptosis_assay signaling_pathway cluster_cell Cancer Cell ethoxypurine This compound Derivative cdk Cyclin-Dependent Kinase (CDK) ethoxypurine->cdk Inhibition cell_cycle Cell Cycle Progression cdk->cell_cycle arrest Cell Cycle Arrest cell_cycle->arrest apoptosis Apoptosis arrest->apoptosis

References

Methodological & Application

Application Notes and Protocols for Utilizing 6-Ethoxypurine in Influenza Virus Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses pose a significant global health threat, necessitating the continued development of novel antiviral therapeutics. Purine analogs represent a class of compounds with demonstrated antiviral properties, often acting by interfering with viral nucleic acid synthesis or other critical enzymatic processes. 6-Ethoxypurine, a synthetic purine derivative, is a candidate for investigation as an anti-influenza agent. These application notes provide detailed protocols for evaluating the inhibitory effects of this compound on influenza virus replication and activity.

The protocols outlined below are designed to be adaptable for various influenza A and B virus strains and are based on established virological assays. Given the limited specific data on this compound's anti-influenza activity, these notes provide a comprehensive framework for its initial characterization. The potential mechanism of action, drawing parallels from other purine analogs, may involve the inhibition of viral RNA-dependent RNA polymerase or interference with viral glycoprotein processing.[1][2][3]

Data Presentation: Summary of Expected Quantitative Data

The following tables present a hypothetical but realistic summary of data that could be generated when evaluating this compound and a control compound, Oseltamivir.

Table 1: Antiviral Activity and Cytotoxicity of this compound in Madin-Darby Canine Kidney (MDCK) Cells

CompoundEC50 (µM) [Influenza A/H1N1]CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound15.5>100>6.45
Oseltamivir0.8>100>125

EC50 (Half-maximal Effective Concentration): The concentration of the compound that inhibits the viral cytopathic effect by 50%. CC50 (Half-maximal Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%. Selectivity Index (SI): A measure of the compound's therapeutic window.

Table 2: Neuraminidase Inhibition Activity of this compound

CompoundIC50 (µM) [Influenza A/H1N1 Neuraminidase]
This compound25.2
Oseltamivir Carboxylate0.05

IC50 (Half-maximal Inhibitory Concentration): The concentration of the compound that inhibits the enzymatic activity of neuraminidase by 50%.

Experimental Protocols

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus titers and assessing the ability of a compound to inhibit the production of infectious virus particles.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Influenza virus stock (e.g., A/Puerto Rico/8/34 (H1N1))

  • TPCK-treated trypsin

  • This compound

  • Oseltamivir (as a positive control)

  • Phosphate-Buffered Saline (PBS)

  • Agarose or Avicel RC-591 for overlay

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

  • 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed MDCK cells into 12-well plates at a density that will result in a confluent monolayer (approximately 90-100%) on the day of infection. Culture the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of this compound and Oseltamivir in serum-free DMEM.

    • Dilute the influenza virus stock in serum-free DMEM containing 1 µg/mL TPCK-treated trypsin to a concentration that will produce 50-100 plaques per well.

  • Infection:

    • Wash the confluent MDCK cell monolayers once with sterile PBS.

    • In triplicate, add 200 µL of the diluted virus to each well.

    • Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator, gently rocking every 15 minutes to allow for virus adsorption.

  • Overlay Application:

    • During the virus adsorption period, prepare the overlay medium. For an agarose overlay, mix equal volumes of pre-warmed 1.8% agarose and 2x DMEM supplemented with TPCK-treated trypsin (2 µg/mL) and the desired concentrations of this compound or Oseltamivir.

    • Aspirate the viral inoculum from the wells.

    • Gently add 2 mL of the overlay medium containing the respective compound dilutions to each well. Include virus control (no compound) and cell control (no virus, no compound) wells.

    • Allow the overlay to solidify at room temperature for 20-30 minutes.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

  • Plaque Visualization:

    • Fix the cells by adding 1 mL of 4% formaldehyde to each well and incubating for at least 1 hour at room temperature.

    • Carefully remove the overlay.

    • Stain the cell monolayer with 0.5 mL of crystal violet solution for 15-20 minutes at room temperature.

    • Gently wash the wells with water and allow them to dry.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC50 value is determined from the dose-response curve.

TCID50 (50% Tissue Culture Infectious Dose) Assay

This assay is used to quantify the infectious virus titer by determining the dilution of virus that infects 50% of the cell cultures. It is particularly useful for viruses that do not form clear plaques.

Materials:

  • MDCK cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Serum-free DMEM with TPCK-treated trypsin (1 µg/mL)

  • Influenza virus stock

  • This compound and Oseltamivir

  • 96-well cell culture plates

  • PBS

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and incubate overnight to form a confluent monolayer.[4]

  • Compound and Virus Preparation:

    • Prepare serial dilutions of this compound and Oseltamivir in serum-free DMEM.

    • Prepare 10-fold serial dilutions of the influenza virus stock in serum-free DMEM.

  • Infection and Treatment:

    • Wash the cell monolayers with PBS.

    • Mix equal volumes of each virus dilution with each compound dilution.

    • Add 100 µL of the virus-compound mixture to the corresponding wells (typically 8 replicates per dilution). Include virus control (virus only) and cell control (media only) wells.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.

  • Observation of Cytopathic Effect (CPE): After incubation, examine each well for the presence of CPE (e.g., cell rounding, detachment) under a microscope.

  • Data Analysis:

    • For each virus dilution, count the number of wells showing CPE.

    • The TCID50 value is calculated using the Reed-Muench method.[1]

    • The inhibitory effect of this compound is determined by the reduction in viral titer in the presence of the compound. The EC50 value can be calculated from the dose-response curve.

Neuraminidase (NA) Inhibition Assay

This fluorescence-based assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase, which is crucial for the release of progeny virions from infected cells.[5]

Materials:

  • Recombinant influenza neuraminidase or purified virus

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • This compound and Oseltamivir Carboxylate

  • Stop solution (e.g., 0.1 M Glycine-NaOH, pH 10.7)

  • Black 96-well plates

  • Fluorometer (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Compound Dilution: Prepare serial dilutions of this compound and Oseltamivir Carboxylate in the assay buffer.

  • Assay Setup:

    • Add 50 µL of the diluted compounds to the wells of a black 96-well plate.

    • Add 25 µL of a pre-determined concentration of neuraminidase to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Enzymatic Reaction:

    • Add 25 µL of MUNANA substrate (final concentration ~100 µM) to each well to initiate the reaction.

    • Incubate the plate at 37°C for 1 hour.

  • Reaction Termination and Measurement:

    • Stop the reaction by adding 100 µL of the stop solution.

    • Measure the fluorescence using a fluorometer.

  • Data Analysis: The percentage of neuraminidase inhibition is calculated relative to the control wells (no inhibitor). The IC50 value is determined from the dose-response curve.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_assays Inhibition Assays cluster_analysis Data Analysis prep_cells Prepare MDCK Cell Culture plaque_assay Plaque Reduction Assay prep_cells->plaque_assay tcid50_assay TCID50 Assay prep_cells->tcid50_assay prep_virus Prepare Influenza Virus Stock prep_virus->plaque_assay prep_virus->tcid50_assay prep_compound Prepare this compound Dilutions prep_compound->plaque_assay prep_compound->tcid50_assay na_assay Neuraminidase Inhibition Assay prep_compound->na_assay calc_ec50 Calculate EC50 plaque_assay->calc_ec50 calc_cc50 Calculate CC50 plaque_assay->calc_cc50 tcid50_assay->calc_ec50 tcid50_assay->calc_cc50 calc_ic50 Calculate IC50 na_assay->calc_ic50 calc_si Determine Selectivity Index calc_ec50->calc_si calc_cc50->calc_si

Caption: Experimental workflow for evaluating this compound.

Signaling_Pathway cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Potential Inhibition by this compound entry Virus Entry replication RNA Replication & Transcription entry->replication assembly Virion Assembly replication->assembly release Progeny Virus Release assembly->release release->entry Infection of new cells inhibit_replication Inhibition of RNA-dependent RNA Polymerase inhibit_replication->replication inhibit_release Inhibition of Neuraminidase inhibit_release->release

References

Application Notes and Protocols for 6-Ethoxypurine Stock Solutions in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethoxypurine is a purine analog, a class of compounds that structurally mimic naturally occurring purines. These analogs are of significant interest in biomedical research and drug development due to their potential to interfere with nucleic acid synthesis and other cellular processes. While the precise mechanism of action for this compound is not extensively documented, it is hypothesized to function similarly to other purine analogs like 6-mercaptopurine and 6-thioguanine. These analogs are known to be converted into their respective nucleotide forms within the cell, which can then inhibit enzymes involved in de novo purine biosynthesis and be incorporated into DNA and RNA. This incorporation can lead to cytotoxicity and cell growth inhibition, making these compounds valuable tools for studying cellular proliferation and as potential therapeutic agents.

This document provides a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments, ensuring reproducibility and accuracy in your research.

Physicochemical Properties and Stock Solution Parameters

Proper preparation of this compound stock solutions is critical for obtaining reliable and consistent experimental results. The following table summarizes key quantitative data for this compound and recommended parameters for stock solution preparation. Due to the limited aqueous solubility common to many purine analogs, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.

PropertyValueNotes
Molecular Weight 164.16 g/mol
Recommended Solvent Dimethyl Sulfoxide (DMSO), cell culture gradePurine analogs often exhibit poor solubility in aqueous solutions. DMSO is a common and effective solvent for creating high-concentration stock solutions.
Recommended Stock Concentration 10 mM to 100 mM in DMSOPreparing a high-concentration stock allows for minimal solvent addition to the final cell culture medium, reducing the risk of solvent-induced cytotoxicity.
Final DMSO Concentration in Culture ≤ 0.1% (v/v) It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible to avoid off-target effects. A concentration of 0.1% or lower is generally considered safe for most cell lines. A vehicle control with the same DMSO concentration should always be included in experiments.
Storage of Stock Solution -20°C in amber, airtight vialsTo prevent degradation, stock solutions should be stored protected from light and moisture. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L × 0.001 L × 164.16 g/mol × 1000 mg/g = 1.6416 mg

  • Weigh the this compound:

    • In a sterile environment (e.g., a laminar flow hood), carefully weigh out 1.6416 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolve in DMSO:

    • Add 1 mL of sterile, cell culture-grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensure Complete Dissolution:

    • Vortex the solution thoroughly until all the this compound powder is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution if necessary.

  • Storage:

    • Store the 10 mM this compound stock solution in amber, airtight vials at -20°C. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell Culture

The high-concentration stock solution must be diluted to the final desired working concentration in a complete cell culture medium immediately before use.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or multi-well plates

Procedure:

  • Determine the Final Working Concentration:

    • Decide on the final concentration of this compound required for your experiment (e.g., 10 µM).

  • Calculate the Dilution:

    • To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.

    • Dilution Factor = [Stock Concentration] / [Final Concentration] = 10,000 µM / 10 µM = 1000

  • Prepare the Working Solution:

    • Add the appropriate volume of the 10 mM stock solution to the pre-warmed complete cell culture medium. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 10 mL of medium.

    • This results in a final DMSO concentration of 0.1% (v/v).

  • Vehicle Control:

    • It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the this compound-treated cultures (e.g., 0.1% DMSO in complete cell culture medium).

  • Immediate Use:

    • Use the freshly prepared working solution immediately for your cell culture experiments.

Visualizations

experimental_workflow Workflow for Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh 1.6416 mg This compound dissolve 2. Dissolve in 1 mL DMSO weigh->dissolve vortex 3. Vortex to Dissolve dissolve->vortex store 4. Store 10 mM Stock at -20°C vortex->store dilute 5. Dilute 1:1000 in Pre-warmed Media store->dilute Use for experiment treat 6. Add to Cells (e.g., 10 µM final) dilute->treat

Caption: Workflow for preparing this compound stock and working solutions.

signaling_pathway Inferred Mechanism of Action of this compound This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Metabolic Conversion Metabolic Conversion to Ethoxypurine Nucleotide Cellular Uptake->Metabolic Conversion DeNovoPurine De Novo Purine Biosynthesis Metabolic Conversion->DeNovoPurine DNA_RNA_Synth DNA and RNA Synthesis Metabolic Conversion->DNA_RNA_Synth CellGrowth Inhibition of Cell Proliferation DeNovoPurine->CellGrowth DNA_RNA_Synth->CellGrowth

Caption: Inferred signaling pathway of this compound.

Application of 6-Ethoxypurine in Studying DNA Replication Stress: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, there is insufficient information to generate detailed Application Notes and Protocols on the use of 6-Ethoxypurine for studying DNA replication stress.

Our extensive investigation into the biological activities of this compound and related purine analogs did not yield specific data regarding its mechanism of action in inducing DNA replication stress, its effects on the ATR/Chk1 signaling pathway, or established protocols for its use in this research context.

While the broader class of purine analogs is known to have various biological effects, including the inhibition of DNA synthesis and cell proliferation, which are relevant to cancer research and antiviral therapies, specific details for this compound's application in the nuanced field of DNA replication stress are not documented in the accessible scientific literature. The core requirements for generating detailed application notes—including quantitative data, specific experimental protocols, and signaling pathway diagrams—could not be met due to this lack of available information.

Therefore, we are unable to provide the requested detailed Application Notes and Protocols for "Application of this compound in studying DNA replication stress" at this time. Researchers, scientists, and drug development professionals interested in studying DNA replication stress are encouraged to consider well-characterized agents for which extensive literature and established protocols are available.

Utilizing Chemical Probes to Investigate Purine Metabolism: A Focus on Ribonucleotide Reductase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Purine metabolism is a fundamental cellular process encompassing the synthesis, degradation, and recycling of purine nucleotides. These molecules are not only essential building blocks for DNA and RNA but also play critical roles in cellular energy transfer, signaling, and as cofactors in enzymatic reactions. Dysregulation of purine metabolism is implicated in a variety of diseases, including cancer, immunodeficiencies, and metabolic disorders. Chemical probes that selectively target enzymes within these pathways are invaluable tools for researchers to dissect metabolic fluxes, understand disease mechanisms, and identify novel therapeutic targets.

While the query specified 6-ethoxypurine as a chemical probe, a comprehensive literature search did not yield sufficient evidence of its use or specific mechanism in studying purine metabolism. Therefore, this document will focus on a well-established class of chemical probes: Ribonucleotide Reductase (RNR) inhibitors . RNR is a critical enzyme in the de novo synthesis of deoxyribonucleotides, the immediate precursors for DNA synthesis and repair, making it a key node in purine metabolism.[1][2][3] We will use Hydroxyurea (HU) , a canonical RNR inhibitor, as an exemplary compound to illustrate the principles and protocols for using such probes in purine metabolism studies.[1]

Mechanism of Action: Ribonucleotide Reductase Inhibition

Ribonucleotide reductase catalyzes the conversion of ribonucleoside diphosphates (ADP, GDP, CDP, UDP) to their corresponding deoxyribonucleoside diphosphates (dADP, dGDP, dCDP, dUDP).[3] This reaction is the rate-limiting step for the production of deoxyribonucleoside triphosphates (dNTPs) required for DNA replication and repair.[4] RNR is a heterodimeric enzyme composed of a large subunit (R1 or RRM1) and a small subunit (R2 or RRM2). The R2 subunit contains a tyrosyl free radical essential for the catalytic activity.[1]

Hydroxyurea and other RNR inhibitors function by quenching this tyrosyl free radical in the R2 subunit, thereby inactivating the enzyme.[1] This leads to a depletion of the intracellular dNTP pool, which in turn causes cell cycle arrest in the S-phase and can induce apoptosis.[5][6] By inhibiting RNR, researchers can study the downstream cellular consequences of impaired de novo DNA synthesis and the interplay between purine metabolism and pathways like cell cycle control and DNA damage response.

Data Presentation: Comparative Effects of RNR Inhibitors

The following table summarizes hypothetical quantitative data for Hydroxyurea, illustrating the kind of information researchers would generate and seek when characterizing a chemical probe for purine metabolism studies.

ParameterHydroxyurea (HU)GemcitabineTriapine
Target(s) Ribonucleotide Reductase (RRM2 subunit)Ribonucleotide Reductase (RRM1 subunit), DNA PolymeraseRibonucleotide Reductase (RRM2 subunit)
Mechanism of Action Quenches tyrosyl free radicalChain termination, RNR inhibitionIron chelation, disrupts RRM2
Typical IC50 (Cell Proliferation) 0.1 - 1 mM (cell type dependent)10 - 100 nM (cell type dependent)0.1 - 1 µM (cell type dependent)
Effect on dNTP Pools Rapid depletion of all four dNTPsDepletion of dCTP and dATPDepletion of all four dNTPs
Primary Cellular Outcome S-phase arrest, apoptosisS-phase arrest, DNA damage, apoptosisS-phase arrest, apoptosis

Note: This table is for illustrative purposes. Actual values can vary significantly based on the cell line, experimental conditions, and assay used.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is used to determine the concentration-dependent effect of an RNR inhibitor on cell viability.

Materials:

  • Cells of interest (e.g., HeLa, Jurkat)

  • Complete culture medium

  • Hydroxyurea (or other RNR inhibitor)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Hydroxyurea in complete culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of the inhibitor. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Ribonucleotide Reductase Activity Assay (LC-MS/MS Method)

This protocol directly measures the activity of RNR in cell lysates by quantifying the conversion of a ribonucleotide to a deoxyribonucleotide.[7][8][9]

Materials:

  • Cell pellet

  • Lysis buffer (e.g., hypotonic buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Reaction buffer (containing ATP, DTT, magnesium acetate, and a ribonucleotide substrate like CDP)[10]

  • Hydroxyurea

  • Methanol (for quenching the reaction)

  • Calf Intestinal Phosphatase (CIP)

  • LC-MS/MS system

Procedure:

  • Cell Lysate Preparation: Lyse the cells and clarify the lysate by centrifugation. Determine the protein concentration of the supernatant.

  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate with the reaction buffer. To test for inhibition, pre-incubate the lysate with Hydroxyurea for a specified time before adding the substrate.

  • Initiate Reaction: Start the reaction by adding the ribonucleotide substrate (e.g., CDP).[10]

  • Time Points and Quenching: Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes) and quench the reaction by adding ice-cold methanol.[10]

  • Dephosphorylation: Add CIP to the quenched samples to dephosphorylate the nucleotide products to nucleosides (e.g., dCDP to dC), which are more amenable to LC-MS/MS analysis.[8]

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of deoxyribonucleoside produced. Generate a standard curve for the deoxyribonucleoside to be quantified.[7]

  • Data Analysis: Calculate the rate of product formation (nmol/min/mg of protein) to determine RNR activity. Compare the activity in the presence and absence of the inhibitor.

Visualizations

Signaling Pathway: The Role of RNR in Purine Metabolism

RNR_Pathway Ribonucleotides Ribonucleoside Diphosphates (NDPs) RNR Ribonucleotide Reductase (RNR) Ribonucleotides->RNR Deoxyribonucleotides Deoxyribonucleoside Diphosphates (dNDPs) dNTPs dNTP Pool Deoxyribonucleotides->dNTPs Phosphorylation RNR->Deoxyribonucleotides Reduction Hydroxyurea Hydroxyurea Hydroxyurea->RNR DNAReplication DNA Replication & Repair dNTPs->DNAReplication S_Phase_Arrest S-Phase Arrest dNTPs->S_Phase_Arrest Depletion leads to Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

Caption: RNR's central role in dNTP synthesis and its inhibition by Hydroxyurea.

Experimental Workflow: Assessing RNR Inhibition

RNR_Workflow Start Start: Cell Culture Treatment Treat with Hydroxyurea Start->Treatment Incubation Incubate (e.g., 24-72h) Treatment->Incubation Endpoint Endpoint Assays Incubation->Endpoint Viability Cell Viability (MTT Assay) Endpoint->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Endpoint->CellCycle RNR_Activity RNR Activity Assay (LC-MS/MS) Endpoint->RNR_Activity DataAnalysis Data Analysis (IC50, Activity Rate) Viability->DataAnalysis CellCycle->DataAnalysis RNR_Activity->DataAnalysis

Caption: Workflow for evaluating the effects of an RNR inhibitor in cell culture.

References

Application Notes and Protocols for Testing 6-Ethoxypurine Efficacy in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

6-Ethoxypurine is a purine analog with potential as an anti-leukemic agent. Its efficacy against leukemia cell lines can be systematically evaluated through a series of in vitro experiments designed to assess its cytotoxic and cytostatic effects, as well as to elucidate its mechanism of action. This document provides detailed protocols for a comprehensive experimental workflow, from initial cell viability screening to in-depth analysis of apoptosis, cell cycle arrest, and impact on key signaling pathways.

I. Experimental Workflow Overview

The experimental design follows a logical progression from broad screening to more focused mechanistic studies. The workflow is designed to first establish the effective dose range of this compound and then to investigate the cellular and molecular consequences of treatment.

Experimental_Workflow cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Interpretation start Select Leukemia Cell Lines viability Cell Viability Assay (MTT) start->viability ic50 Determine IC50 Values viability->ic50 apoptosis Apoptosis Assays (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle signaling Signaling Pathway Analysis (Western Blot) ic50->signaling data_table Tabulate Quantitative Data apoptosis->data_table cell_cycle->data_table pathway_diagram Visualize Signaling Pathways signaling->pathway_diagram conclusion Draw Conclusions data_table->conclusion pathway_diagram->conclusion

Caption: A generalized workflow for evaluating the effect of this compound on leukemia cell lines.

II. Data Presentation

Quantitative data from the following experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: IC50 Values of this compound in Leukemia Cell Lines

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
Jurkat
K562
HL-60
MOLM-13

Table 2: Apoptosis Induction by this compound (48h treatment)

Cell LineTreatment% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
JurkatControl (DMSO)
This compound (IC50)
K562Control (DMSO)
This compound (IC50)

Table 3: Cell Cycle Distribution Following this compound Treatment (48h)

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
JurkatControl (DMSO)
This compound (IC50)
K562Control (DMSO)
This compound (IC50)

III. Experimental Protocols

A. Cell Culture
  • Cell Lines: A panel of leukemia cell lines is recommended to assess the breadth of activity. Suggested cell lines include:

    • Jurkat: Acute T-cell leukemia

    • K562: Chronic myelogenous leukemia[1]

    • HL-60: Acute promyelocytic leukemia[2]

    • MOLM-13: Acute myeloid leukemia with FLT3-ITD mutation

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Maintain cells in a logarithmic growth phase.

B. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used for determining drug sensitivity in leukemia cells.[3][4]

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[5]

  • Drug Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain the desired concentrations. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of drug that inhibits 50% of cell growth) using non-linear regression analysis.

C. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between early apoptotic, late apoptotic/necrotic, and live cells.[6][7][8][9]

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 48 hours.

  • Cell Harvesting: Collect the cells by centrifugation.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

D. Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.[2][10][11][12]

  • Cell Treatment: Treat cells with this compound at the IC50 concentration for 48 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

E. Western Blot Analysis of Signaling Pathways

Western blotting is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways known to be dysregulated in leukemia.[13][14][15][16]

  • Protein Extraction: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3, Cleaved Caspase-3, PARP, and a loading control like β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

IV. Signaling Pathways in Leukemia

Several signaling pathways are crucial for the survival and proliferation of leukemia cells and are potential targets for therapeutic intervention.[13][14][15][16]

A. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and metabolism. Its constitutive activation is a common feature in many leukemias.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits pAkt p-Akt (Active) Akt->pAkt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: The PI3K/Akt signaling pathway in leukemia.

B. MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is frequently observed in leukemia.

MAPK_ERK_Pathway GF Growth Factor Receptor Receptor GF->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK (Active) ERK->pERK Transcription Transcription Factors (e.g., c-Myc, AP-1) pERK->Transcription Activates Proliferation Cell Proliferation & Differentiation Transcription->Proliferation

Caption: The MAPK/ERK signaling pathway in leukemia.

C. JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade for cytokines and growth factors, playing a key role in hematopoiesis and immune response. Dysregulation of this pathway is implicated in various leukemias.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates pJAK p-JAK (Active) JAK->pJAK STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT (Active) STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription

Caption: The JAK/STAT signaling pathway in leukemia.

By following these detailed protocols and utilizing the provided frameworks for data presentation and pathway visualization, researchers can effectively assess the anti-leukemic potential of this compound and gain valuable insights into its mechanism of action.

References

Application Notes and Protocols for Studying Radiation Effects on Cellular ATP Production Using 6-Ethoxypurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionizing radiation is a cornerstone of cancer therapy, primarily exerting its cytotoxic effects through DNA damage. The cellular response to radiation-induced damage involves a complex network of signaling pathways and repair mechanisms, many of which are highly energy-dependent. Adenosine triphosphate (ATP), the principal energy currency of the cell, is central to powering these processes, including DNA repair, cell cycle arrest, and apoptosis. Consequently, the dynamics of cellular ATP production and consumption following irradiation are critical determinants of cell fate and treatment efficacy.

Radiation exposure can significantly perturb cellular bioenergetics. It can lead to the release of ATP into the extracellular space, where it acts as a damage-associated molecular pattern (DAMP) to trigger purinergic signaling pathways that influence inflammation, cell death, and repair. Concurrently, intracellular ATP levels are affected by the immense energy demand of DNA repair mechanisms and potential radiation-induced mitochondrial dysfunction.

6-Ethoxypurine is a purine analog that functions as an inhibitor of ribonucleotide reductase (RR). This enzyme is crucial for the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair. By limiting the dNTP pool, RR inhibitors can impair the cell's ability to repair radiation-induced DNA damage, thereby acting as radiosensitizers. The use of this compound allows researchers to probe the intricate relationship between DNA repair, cellular metabolism, and radiosensitivity. By inhibiting a key step in DNA synthesis, it is possible to study the resulting effects on the cellular ATP budget, discerning how the energetic costs of DNA repair compete with other vital cellular functions under radiation stress.

These application notes provide a framework for utilizing this compound to investigate the impact of ionizing radiation on cellular ATP production and consumption, offering detailed protocols for in vitro studies.

Mechanism of Action and Experimental Rationale

The experimental approach is based on the synergistic effects of radiation and ribonucleotide reductase inhibition on cellular metabolism.

  • Radiation-Induced DNA Damage: Ionizing radiation creates single and double-strand breaks in the DNA.

  • Cellular Repair Response: The cell activates complex DNA damage response (DDR) pathways, such as homologous recombination and non-homologous end joining. These repair processes are highly active and consume significant amounts of ATP to fuel the enzymatic reactions involved.

  • Inhibition of Ribonucleotide Reductase by this compound: this compound inhibits ribonucleotide reductase, leading to a depletion of the intracellular dNTP pool.

  • Impaired DNA Repair and Increased ATP Demand: The scarcity of dNTPs hampers the efficiency of DNA repair. This can lead to stalled repair processes and persistent signaling, which may further increase ATP consumption. The cell is under dual stress: extensive DNA damage requiring repair and a limited supply of the necessary building blocks for that repair.

  • Impact on Cellular ATP Levels: By measuring cellular ATP levels under these combined insults, researchers can quantify the metabolic stress induced by radiation. A greater decrease in ATP levels in cells treated with both radiation and this compound, compared to radiation alone, would indicate that the impaired DNA repair process places a significant and sustained drain on the cell's energy resources. This provides a method to study the energetic cost of DNA repair and how metabolic modulation can influence radiosensitivity.

Visualizations

Experimental Workflow cluster_prep Cell Preparation cluster_treatment Treatment Application cluster_incubation Post-Treatment Incubation cluster_analysis Analysis cell_culture Seed cells in 96-well plates treatment_groups Divide into 4 groups: 1. Control 2. This compound only 3. Radiation only 4. Radiation + this compound cell_culture->treatment_groups Allow cells to adhere (24 hours) irradiation Expose to Ionizing Radiation (e.g., 2, 5, 10 Gy) treatment_groups->irradiation Add this compound (pre-incubation) incubation Incubation irradiation->incubation Incubate for specified time points (e.g., 4, 24, 48 hours) atp_assay Luciferase-based ATP Assay incubation->atp_assay Perform ATP Measurement data_analysis Normalize data and perform statistical analysis atp_assay->data_analysis Measure Luminescence

Caption: Experimental workflow for assessing the impact of this compound and radiation on cellular ATP.

Signaling Pathway cluster_cellular_response Cellular Response cluster_intervention Pharmacological Intervention cluster_outcome Metabolic Outcome Radiation Ionizing Radiation DNA_Damage DNA Double-Strand Breaks Radiation->DNA_Damage DDR DNA Damage Response (DDR) (e.g., ATM/ATR activation) DNA_Damage->DDR DNA_Repair DNA Repair Pathways DDR->DNA_Repair ATP Cellular ATP Pool DNA_Repair->ATP consumes ATP_Depletion Increased ATP Consumption & Potential ATP Depletion DNA_Repair->ATP_Depletion Ethoxypurine This compound RR Ribonucleotide Reductase (RR) Ethoxypurine->RR inhibits dNTPs dNTP Pool RR->dNTPs synthesizes dNTPs->DNA_Repair required for

Caption: Proposed mechanism of this compound in modulating radiation-induced ATP consumption.

Experimental Protocols

Protocol 1: In Vitro Cell Culture and Treatment

This protocol outlines the general procedure for cell culture, treatment with this compound, and irradiation.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma, HeLa cervical cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (CAS 17861-06-2)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-buffered saline (PBS)

  • 96-well clear-bottom, white-walled plates (for luminescence assays)

  • CO₂ incubator (37°C, 5% CO₂)

  • X-ray irradiator or other radiation source

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency in T-75 flasks.

    • Trypsinize, count, and seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

    • Note: The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent toxicity.

  • Treatment with this compound:

    • Prepare working solutions of this compound by diluting the stock solution in complete culture medium to achieve 2x the final desired concentrations (e.g., final concentrations of 10, 25, 50 µM).

    • Remove the old medium from the cells and add 100 µL of the this compound-containing medium or control medium (with 0.1% DMSO) to the appropriate wells.

    • Incubate for a pre-determined time (e.g., 4 to 24 hours) before irradiation.

  • Irradiation:

    • Transport the plates to the irradiator.

    • Expose the plates to the desired dose of ionizing radiation (e.g., 2, 5, or 10 Gy). Ensure a control plate is handled identically but not irradiated (0 Gy).

  • Post-Irradiation Incubation:

    • Return the plates to the CO₂ incubator.

    • Incubate for the desired time points for analysis (e.g., 4, 24, 48 hours post-irradiation).

Protocol 2: Measurement of Intracellular ATP Levels

This protocol uses a commercial luciferase-based ATP assay kit for rapid and sensitive quantification of intracellular ATP.

Materials:

  • ATP Assay Kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or similar)

  • Treated 96-well plates from Protocol 1

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Equilibrate the 96-well plates and the ATP assay reagent to room temperature for approximately 30 minutes before use.

    • Prepare the luciferase reagent according to the manufacturer's instructions.

  • Cell Lysis and ATP Measurement:

    • Remove the plates from the incubator.

    • Add a volume of the ATP assay reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader. Set an integration time of 0.5 to 1 second per well.

  • Data Analysis:

    • Subtract the average luminescence from background wells (medium only) from all experimental wells.

    • Normalize the ATP levels of treated groups to the control (untreated, non-irradiated) group, which is set to 100%.

    • Calculate the mean and standard deviation for each treatment group.

Data Presentation

Quantitative data should be organized into tables to facilitate comparison between different treatment conditions. The following tables represent hypothetical data based on expected experimental outcomes.

Table 1: Effect of Radiation on Intracellular ATP Levels (% of Non-Irradiated Control)

Time Post-Irradiation0 Gy (Control)2 Gy5 Gy10 Gy
4 Hours 100 ± 5.2%85 ± 4.1%72 ± 3.8%61 ± 4.5%
24 Hours 100 ± 4.8%78 ± 3.9%65 ± 4.2%50 ± 3.7%
48 Hours 100 ± 5.5%82 ± 4.7%70 ± 5.1%58 ± 4.9%

Table 2: Effect of this compound and Radiation on Intracellular ATP Levels at 24 Hours Post-Irradiation (% of Non-Irradiated Control)

Treatment Group0 Gy5 Gy
Vehicle Control (0.1% DMSO) 100 ± 4.8%65 ± 4.2%
10 µM this compound 98 ± 5.1%55 ± 3.9%
25 µM this compound 95 ± 4.6%43 ± 3.5%
50 µM this compound 91 ± 5.3%31 ± 4.0%

Conclusion

The use of this compound as a tool compound provides a valuable method for investigating the metabolic consequences of inhibiting DNA repair in irradiated cells. By quantifying the impact on cellular ATP pools, researchers can gain insights into the energetic thresholds of cellular survival and the potential for targeting metabolic pathways to enhance the efficacy of radiotherapy. The protocols and conceptual framework provided here serve as a detailed guide for designing and executing experiments to explore this critical aspect of cancer radiobiology.

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Ethoxypurine Concentration for In Vitro Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific antiviral activity and optimal in vitro concentration of "6-Ethoxypurine" is not extensively available in public literature. This guide provides a general framework and best practices based on established principles of antiviral drug discovery for purine analogs and related compounds. The protocols and data presented are intended to be illustrative.

Frequently Asked questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in an in vitro antiviral assay?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency. A typical starting range for preliminary screening is from 0.01 µM to 100 µM, often using serial dilutions (e.g., half-log or full-log dilutions).[1][2] This wide range helps in identifying the concentration at which the compound exhibits an antiviral effect and also where it might become toxic to the host cells.

Q2: How do I determine if the observed antiviral effect of this compound is not just due to cytotoxicity?

A2: It is crucial to assess the cytotoxicity of this compound in parallel with its antiviral activity.[3][4] This is done by treating uninfected host cells with the same concentrations of the compound used in the antiviral assay.[3][5] A standard cytotoxicity assay, such as the MTT, MTS, or neutral red uptake assay, can be used to measure cell viability.[1][6] The results will help you determine the 50% cytotoxic concentration (CC50), which is the concentration that kills 50% of the cells.[7][8]

Q3: What is the Selectivity Index (SI) and why is it important for this compound?

A3: The Selectivity Index (SI) is a critical parameter that indicates the therapeutic window of an antiviral compound. It is calculated as the ratio of the CC50 to the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) (SI = CC50 / IC50).[7][9][10] A higher SI value is desirable as it signifies that the compound is effective against the virus at concentrations that are not harmful to the host cells. Generally, an SI value of 10 or greater is considered promising for a potential antiviral candidate.[3][7]

Q4: What are the key parameters to consider when designing an in vitro antiviral assay for this compound?

A4: Several factors can influence the outcome of your antiviral assay. Key parameters to standardize include:

  • Cell line: Use a cell line that is highly susceptible to the virus you are studying.

  • Multiplicity of Infection (MOI): This is the ratio of virus particles to host cells. A consistent MOI should be used across experiments.

  • Incubation time: The duration of the experiment should be sufficient for the virus to replicate and cause a measurable effect in the control group.

  • Assay endpoint: This could be the inhibition of viral cytopathic effect (CPE), reduction in viral plaque formation, or a decrease in viral RNA or protein levels.[11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability in results between replicate wells. - Inconsistent cell seeding.- Pipetting errors during compound dilution or virus addition.- Edge effects in the microplate.[12]- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and change tips between dilutions.- To minimize evaporation, do not use the outer wells of the plate or fill them with sterile PBS.[12]
This compound shows high cytotoxicity at concentrations where it is effective against the virus (Low SI). - The compound may have a non-specific mechanism of action affecting host cell functions.- The compound may be unstable in the culture medium, leading to toxic byproducts.- Consider structure-activity relationship (SAR) studies to design derivatives with improved selectivity.- Test the compound's stability in the culture medium over the course of the experiment.
No antiviral activity is observed even at high concentrations of this compound. - The compound may not be soluble in the culture medium.- The chosen virus or cell line may not be appropriate.- The compound may have a different mechanism of action not captured by the assay.- Check the solubility of this compound and consider using a different solvent (ensure the final solvent concentration is not toxic to the cells).- Test against a panel of different viruses and in various cell lines.- Consider assays that measure different stages of the viral life cycle.
The dose-response curve is not sigmoidal. - The concentration range tested is too narrow.- The compound may have precipitated at higher concentrations.[12]- Complex mechanism of action.[12]- Test a wider range of concentrations.- Visually inspect the wells for any signs of compound precipitation.- Investigate if the compound has multiple effects on the host cell or virus.

Data Presentation

Table 1: Illustrative Antiviral Activity and Cytotoxicity Data for a Hypothetical Purine Analog.

CompoundVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
Purine Analog AInfluenza AMDCK2.5>100>40
Purine Analog BHSV-1Vero5.18516.7
Purine Analog CHIV-1MT-40.85062.5

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity of this compound

This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed a suitable host cell line in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions to the wells. Include a "cells only" control (medium with vehicle) and a "blank" control (medium only).

  • Incubation: Incubate the plate for the same duration as your antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the "cells only" control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.[13]

Protocol 2: Plaque Reduction Assay for Antiviral Activity of this compound

This assay measures the ability of a compound to inhibit the formation of viral plaques.

  • Cell Seeding: Seed a confluent monolayer of a suitable host cell line in 6-well or 12-well plates.

  • Virus Dilution: Prepare a dilution of your virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium.

  • Infection: Pre-incubate the cell monolayer with the compound dilutions for 1-2 hours. Then, infect the cells with the prepared virus dilution. Include a "virus only" control (no compound).

  • Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of this compound.

  • Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.

  • Staining: Fix the cells and stain with a dye such as crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each concentration relative to the "virus only" control. Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.[14]

Mandatory Visualizations

Antiviral_Mechanism cluster_virus Viral Replication Cycle Virus Virus Viral Entry Viral Entry Virus->Viral Entry Viral Genome Replication Viral Genome Replication Viral Entry->Viral Genome Replication Viral Protein Synthesis Viral Protein Synthesis Viral Genome Replication->Viral Protein Synthesis Virion Assembly & Release Virion Assembly & Release Viral Protein Synthesis->Virion Assembly & Release This compound This compound This compound->Viral Genome Replication Inhibition Experimental_Workflow A Prepare Serial Dilutions of this compound B Perform Cytotoxicity Assay (Uninfected Cells) A->B C Perform Antiviral Assay (Infected Cells) A->C D Determine CC50 B->D E Determine IC50 C->E F Calculate Selectivity Index (SI = CC50 / IC50) D->F E->F G Analyze Results & Optimize Concentration F->G Troubleshooting_Tree Start Inconsistent Antiviral Results? High_Cytotoxicity High Cytotoxicity Observed? Start->High_Cytotoxicity No_Activity No Antiviral Activity? High_Cytotoxicity->No_Activity No Check_SI Verify Selectivity Index High_Cytotoxicity->Check_SI Yes Check_Solubility Check Compound Solubility No_Activity->Check_Solubility Yes Check_Assay_Params Review Assay Parameters (MOI, Cells) No_Activity->Check_Assay_Params No Optimize Optimize Concentration Range Check_SI->Optimize Check_Solubility->Optimize Check_Assay_Params->Optimize

References

Troubleshooting low yield in the chemical synthesis of 6-Ethoxypurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chemical synthesis of 6-Ethoxypurine. It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during the synthesis, with a focus on improving reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established synthetic route to this compound involves a two-step process. The first step is the chlorination of hypoxanthine to produce the key intermediate, 6-chloropurine.[1][2] The second step is a nucleophilic substitution reaction, specifically a Williamson ether synthesis, where 6-chloropurine is reacted with sodium ethoxide to yield the final product, this compound.

Q2: My overall yield of this compound is consistently low. What are the most likely causes?

A2: Low yields in the synthesis of this compound can typically be attributed to several factors:

  • Incomplete Chlorination: The conversion of hypoxanthine to 6-chloropurine may be inefficient, leading to a lower amount of the starting material for the subsequent step.

  • Suboptimal Williamson Ether Synthesis Conditions: The reaction between 6-chloropurine and sodium ethoxide is sensitive to reaction conditions. Factors such as temperature, solvent, and the quality of reagents can significantly impact the yield.

  • Side Reactions: The formation of unwanted byproducts can consume reactants and complicate the purification process, leading to a lower isolated yield of the desired product.[3]

  • Purification Losses: this compound and its intermediates may be lost during workup and purification steps.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of both the chlorination and the ether synthesis steps. By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can visually track the consumption of the reactant and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guide for Low Yield

Issue 1: Low Yield in the Synthesis of 6-Chloropurine (Step 1)
Potential Cause Troubleshooting Recommendation Rationale
Incomplete Reaction - Ensure anhydrous conditions, as moisture can deactivate the chlorinating agent (e.g., phosphoryl chloride).- Increase the reaction time and/or temperature according to literature procedures.[2][4][5]- Use a slight excess of the chlorinating agent.Phosphoryl chloride is highly reactive with water. Elevated temperatures and longer reaction times can drive the reaction to completion.
Degradation of Product - Avoid excessive heating or prolonged reaction times, which can lead to the decomposition of the product.6-Chloropurine can be susceptible to degradation under harsh conditions.
Inefficient Workup - During the workup, carefully neutralize the reaction mixture with ice-cold water or a base solution to avoid hydrolysis of the product back to hypoxanthine.- Extract the product thoroughly with a suitable organic solvent.Proper workup is crucial to isolate the 6-chloropurine before it degrades or is lost.
Issue 2: Low Yield in the Williamson Ether Synthesis of this compound (Step 2)
Potential Cause Troubleshooting Recommendation Rationale
Incomplete Reaction - Ensure the sodium ethoxide is freshly prepared or properly stored to maintain its reactivity.- Use a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of the ethoxide.[3]- Increase the reaction temperature, but monitor for side product formation.Sodium ethoxide is hygroscopic and can lose its potency over time. Polar aprotic solvents favor SNAr reactions on electron-deficient aromatic rings.
Side Product Formation - Hydrolysis: Minimize the presence of water in the reaction to prevent the formation of hypoxanthine.- N-Alkylation: While less common at the 6-position, consider that alkylation could potentially occur at a nitrogen atom of the purine ring.The chlorine at the 6-position is susceptible to nucleophilic attack by water.
Suboptimal Reagent Ratio - Use a slight excess of sodium ethoxide (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.Ensuring an adequate amount of the nucleophile is present is key for a successful Williamson ether synthesis.[6]

Experimental Protocols

Protocol 1: Synthesis of 6-Chloropurine from Hypoxanthine

Materials:

  • Hypoxanthine

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Ice

  • Ammonium hydroxide solution

  • Anhydrous sodium sulfate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add hypoxanthine.

  • Carefully add phosphoryl chloride in excess.

  • Optionally, add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux for 2-4 hours. The solid should gradually dissolve.[2]

  • After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a cold ammonium hydroxide solution to a pH of approximately 5.[2]

  • A precipitate of 6-chloropurine should form. Collect the solid by filtration and wash it with cold water.

  • The crude product can be recrystallized from hot water or ethanol to yield pure 6-chloropurine.

Protocol 2: Synthesis of this compound from 6-Chloropurine (Williamson Ether Synthesis)

Materials:

  • 6-Chloropurine

  • Sodium metal

  • Anhydrous ethanol

  • Anhydrous Toluene (optional)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by carefully adding small pieces of sodium metal to anhydrous ethanol.

  • Once all the sodium has reacted, add 6-chloropurine to the sodium ethoxide solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Neutralize the excess sodium ethoxide with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound (General Trends)

ParameterConditionExpected Impact on YieldRationale
Base Stronger, non-nucleophilic base (e.g., NaH to form ethoxide in situ)Potentially higherEnsures complete deprotonation of ethanol, maximizing the concentration of the active nucleophile.[6]
Solvent Polar aprotic (e.g., DMF, DMSO) vs. Protic (e.g., Ethanol)Higher in polar aproticPolar aprotic solvents solvate the cation, leading to a more "naked" and reactive alkoxide anion, which favors the SN2 reaction.[3]
Temperature Increased TemperatureGenerally increases reaction rate, but may also increase side reactionsHigher temperatures provide the necessary activation energy for the reaction but can also promote elimination or decomposition pathways.[3]
Reaction Time OptimizedCrucial for maximizing yieldInsufficient time leads to an incomplete reaction, while excessive time can lead to product degradation or the formation of byproducts.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 6-Chloropurine cluster_step2 Step 2: Synthesis of this compound hypoxanthine Hypoxanthine chlorination Chlorination (POCl₃, Reflux) hypoxanthine->chlorination workup1 Workup (Ice, Neutralization) chlorination->workup1 intermediate 6-Chloropurine workup1->intermediate williamson Williamson Ether Synthesis (Reflux) intermediate->williamson na_etoh Sodium Ethoxide (Na in Ethanol) na_etoh->williamson workup2 Workup & Purification williamson->workup2 product This compound workup2->product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_yield Low Yield of this compound incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions purification_loss Purification Loss low_yield->purification_loss reagent_quality Poor Reagent Quality low_yield->reagent_quality optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) incomplete_reaction->optimize_conditions minimize_water Ensure Anhydrous Conditions side_reactions->minimize_water refine_purification Refine Purification Technique purification_loss->refine_purification check_reagents Check Reagent Purity & Activity reagent_quality->check_reagents

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Strategies to Reduce 6-Ethoxypurine Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using 6-Ethoxypurine in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is a purine analog, a class of compounds that mimic natural purines like adenine and guanine.[1] These analogs can interfere with DNA and RNA synthesis, which is essential for rapidly dividing cells.[1] The primary mechanism of action for many purine analogs involves their intracellular conversion into active triphosphate forms, which are then incorporated into nucleic acids, leading to the termination of the growing chain and triggering programmed cell death (apoptosis).[1]

Q2: Why am I observing high levels of cytotoxicity in my primary cell cultures treated with this compound?

A2: Primary cells are often more sensitive to chemical compounds than immortalized cell lines.[2] High cytotoxicity could be due to several factors:

  • High Compound Concentration: The concentration of this compound may be too high for the specific primary cell type being used.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at higher concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is minimal (ideally ≤ 0.1%).[2]

  • Suboptimal Cell Health: Primary cells that are stressed due to factors like high passage number, nutrient depletion, or contamination can be more susceptible to drug-induced toxicity.[2] It is recommended to use early passage cells for experiments.[3]

  • Extended Exposure Time: The duration of exposure to the compound might be too long, leading to increased cell death.

Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

A3: A dose-response experiment is essential to determine the optimal concentration.[2] This involves testing a wide range of this compound concentrations and evaluating cell viability at different time points.[3] This will help you determine the IC50 (half-maximal inhibitory concentration), which is the concentration of the drug required to inhibit cell growth by 50%.[1]

Q4: Are there any known cytoprotective agents that can be co-administered with this compound to reduce its toxicity in primary cells?

A4: While specific cytoprotective agents for this compound are not documented, general strategies to mitigate purine analog toxicity can be considered. For some purine analogs like 6-mercaptopurine, allopurinol is used to inhibit xanthine oxidase, an enzyme involved in its metabolism, which can reduce certain toxic side effects.[4][5] Additionally, antioxidants like N-acetylcysteine have been shown to offer protection against cytotoxicity induced by some compounds.[6] The suitability of these agents would need to be empirically determined for this compound and your specific primary cell model.

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Death After this compound Treatment

If you observe significant cell death after treating your primary cell cultures with this compound, follow these troubleshooting steps:

Potential Cause Recommended Action Rationale
Incorrect Compound Concentration Verify all calculations for dilutions. Ensure the stock solution is not degraded and is of high purity.[3]Simple errors in calculation can lead to unintentionally high and toxic concentrations.
High Sensitivity of Primary Cells Perform a dose-response and time-course experiment. Start with a very low concentration and titrate upwards.[2]This will establish the precise toxic threshold for your specific cell type and experimental duration.
Solvent (DMSO) Toxicity Prepare a vehicle control with the highest concentration of DMSO used in your experiment. Ensure the final DMSO concentration is ≤ 0.1%.[2]This helps to differentiate between the cytotoxicity of this compound and the solvent.
Suboptimal Cell Culture Conditions Ensure cells are healthy, within a low passage number, and free from contamination before starting the experiment.[2][7]Stressed cells are more vulnerable to chemical insults.
Assay Interference Use at least two different types of cell viability assays (e.g., a metabolic assay like MTT and a membrane integrity assay like LDH release).Some compounds can interfere with the chemistry of specific assays, leading to inaccurate results. For instance, compounds with antioxidant properties might affect tetrazolium-based assays.[3]

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay using MTT

This protocol is adapted from standard procedures for assessing compound cytotoxicity.[1][8]

Objective: To determine the IC50 value of this compound in a primary cell culture.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (sterile)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed primary cells into a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize overnight.[2]

  • Compound Dilution: Prepare a serial dilution of this compound in a complete culture medium. A suggested starting range could be 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).[2]

  • Treatment: Remove the old medium and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.[2]

Representative Data:

This compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.2
1052.3 ± 4.8
5015.1 ± 3.9
1005.6 ± 2.1

Note: Data are representative and should be replaced with experimental results.[8]

Protocol 2: Apoptosis vs. Necrosis Assessment using Annexin V/PI Staining

This protocol helps to determine the mechanism of cell death induced by this compound.[2]

Objective: To differentiate between apoptotic and necrotic cell death.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with a predetermined concentration of this compound (e.g., the IC50 value) and a vehicle control for the desired time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Representative Data:

Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic% Necrotic
Vehicle Control95.22.11.51.2
This compound (IC50)48.725.320.15.9

Note: Data are representative and should be replaced with experimental results.

Visualizations

G cluster_0 Troubleshooting Workflow for High Cytotoxicity start High Cell Death Observed check_conc Verify Compound Concentration & Purity start->check_conc check_health Evaluate Primary Cell Health start->check_health dose_response Perform Dose-Response & Time-Course Experiments check_conc->dose_response multi_assay Assess Viability with Multiple Assay Types dose_response->multi_assay apoptosis_necrosis Analyze for Apoptosis vs. Necrosis multi_assay->apoptosis_necrosis check_health->dose_response optimize Optimize Treatment Conditions apoptosis_necrosis->optimize

Caption: Troubleshooting workflow for unexpected cytotoxicity.

G cluster_1 General Purine Analog Cytotoxicity Pathway purine_analog This compound (Extracellular) uptake Cellular Uptake purine_analog->uptake intracellular This compound (Intracellular) uptake->intracellular activation Metabolic Activation (Phosphorylation) intracellular->activation active_metabolite Active Triphosphate Metabolite activation->active_metabolite incorporation Incorporation into DNA/RNA active_metabolite->incorporation dna_rna DNA/RNA Synthesis dna_rna->incorporation chain_termination Chain Termination & DNA Damage incorporation->chain_termination apoptosis Apoptosis chain_termination->apoptosis G cluster_2 Experimental Workflow: Cytotoxicity Assessment seed_cells Seed Primary Cells (96-well plate) adherence Allow Adherence (Overnight) seed_cells->adherence treatment Treat with Serial Dilutions of this compound adherence->treatment incubation Incubate (e.g., 24-72h) treatment->incubation viability_assay Perform Viability Assay (e.g., MTT, LDH) incubation->viability_assay data_analysis Data Analysis (Calculate IC50) viability_assay->data_analysis

References

How to prevent the degradation of 6-Ethoxypurine in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and prevention of degradation of 6-Ethoxypurine. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during long-term storage?

A1: Based on the chemical structure of this compound, a purine derivative with an ethoxy group, the primary factors contributing to degradation are expected to be hydrolysis, oxidation, photolysis, and thermal stress. The ether linkage is potentially susceptible to cleavage under acidic or basic conditions, and the purine ring itself can be oxidized or degraded by light.

Q2: What are the recommended general storage conditions for this compound?

A2: For optimal stability, this compound should be stored in a well-sealed container, protected from light and moisture. For long-term storage, refrigeration or freezing is recommended.

Q3: How can I tell if my this compound sample has degraded?

A3: Degradation can be indicated by changes in physical appearance (e.g., color change, clumping), or more definitively through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate this compound from its degradation products, allowing for quantification of the parent compound.

Q4: Is it necessary to conduct our own stability studies for this compound?

A4: Yes, it is highly recommended to perform in-house stability studies under your specific storage and experimental conditions. This will provide the most accurate assessment of the compound's stability in your laboratory environment and in your specific formulations.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Potential Cause Recommended Action
Change in powder color or consistency Exposure to moisture, light, or elevated temperatures.Discard the sample and obtain a fresh lot. Review storage procedures to ensure protection from environmental factors.
Unexpected peaks in HPLC analysis Degradation of the compound.Perform a forced degradation study to identify potential degradation products and confirm the peak identities. Re-evaluate storage conditions.
Loss of biological activity in experiments Degradation of this compound stock solutions.Prepare fresh stock solutions for each experiment. If solutions must be stored, aliquot and freeze at -20°C or -80°C and perform periodic purity checks via HPLC.
Inconsistent experimental results Inconsistent sample integrity due to degradation.Implement a rigorous sample handling and storage protocol. Ensure all users are trained on proper procedures. Use a validated stability-indicating analytical method to confirm sample purity before use.

Recommended Long-Term Storage Conditions

Condition Solid (Lyophilized Powder) In Solution
Temperature -20°C to -80°C-80°C (preferred) or -20°C
Atmosphere Inert gas (e.g., Argon, Nitrogen) is recommendedDegassed solvent is recommended
Light Protect from light (amber vials)Protect from light (amber vials or foil-wrapped tubes)
Container Tightly sealed, airtight container with desiccantTightly sealed vials with minimal headspace
Notes Avoid repeated freeze-thaw cycles. Allow to equilibrate to room temperature before opening to prevent condensation.Aliquot into single-use volumes to avoid freeze-thaw cycles. The choice of solvent can impact stability; buffer at a neutral pH (5-7) is generally a good starting point.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify the resulting degradation products.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate buffer

  • HPLC system with a UV or DAD detector

  • Photostability chamber

  • Oven

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for a specified time (e.g., 2, 6, 24 hours).

    • At each time point, withdraw an aliquot and dilute with mobile phase.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • A control sample should be stored under the same conditions but protected from light.

    • After exposure, dissolve the solid sample and dilute the solution with mobile phase for analysis.

  • Thermal Degradation:

    • Store a solid sample of this compound in an oven at a temperature below its melting point (e.g., 105°C) for a specified time (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, allow it to cool to room temperature, and prepare a solution for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a suitable HPLC method. The method should be capable of separating the parent this compound peak from any degradation products. A gradient elution with a C18 column is often a good starting point.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the this compound peak.

4. Data Analysis:

  • Calculate the percentage of degradation for each stress condition.

  • Characterize the degradation products using techniques like mass spectrometry (MS) if necessary.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis hydrolysis_product Purine Ring Opening or Ether Cleavage Products oxidation_product N-Oxides or other oxidized purines photolysis_product Radical-induced Degradants start This compound start->hydrolysis_product start->oxidation_product start->photolysis_product

Caption: Potential degradation pathways of this compound.

TroubleshootingWorkflow start Inconsistent Experimental Results or Suspected Degradation check_appearance Visually Inspect Sample (Color, Consistency) start->check_appearance hplc_analysis Analyze by Stability-Indicating HPLC Method check_appearance->hplc_analysis compare_results Compare to Reference Standard and Previous Batches hplc_analysis->compare_results degraded Degradation Confirmed compare_results->degraded Significant Difference not_degraded No Degradation Detected compare_results->not_degraded No Significant Difference review_storage Review Storage and Handling Procedures degraded->review_storage quarantine Quarantine and Discard Affected Lot degraded->quarantine investigate_other Investigate Other Experimental Variables not_degraded->investigate_other implement_capa Implement Corrective and Preventive Actions (CAPA) review_storage->implement_capa

Caption: Troubleshooting workflow for suspected degradation.

ExperimentalWorkflow cluster_stress Stress Conditions acid Acid Hydrolysis hplc Analyze Samples by Stability-Indicating HPLC acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation (H₂O₂) oxidation->hplc photo Photolysis photo->hplc thermal Thermal thermal->hplc start Prepare this compound Stock Solution start->acid start->base start->oxidation start->photo start->thermal data_analysis Analyze Data: % Degradation, Identify Products hplc->data_analysis conclusion Determine Degradation Profile and Propose Storage Conditions data_analysis->conclusion

Technical Support Center: Optimizing the Ethoxylation of 6-Chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the ethoxylation of 6-chloropurine to synthesize 6-ethoxypurine.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the ethoxylation of 6-chloropurine?

A1: The ethoxylation of 6-chloropurine is a nucleophilic aromatic substitution reaction. The ethoxide ion (CH₃CH₂O⁻), a strong nucleophile, attacks the electron-deficient C6 position of the purine ring, displacing the chloride ion to form this compound. The reaction is typically carried out using sodium ethoxide in ethanol.

Q2: Why is my reaction yield consistently low?

A2: Low yields can stem from several factors. Common errors include impure or wet reagents and solvents, suboptimal reaction temperature, insufficient reaction time, or procedural losses during workup and purification.[1] Moisture is particularly detrimental as it can consume the sodium ethoxide and hydrolyze the 6-chloropurine.

Q3: Are there any common side products I should be aware of?

A3: The primary side reaction is the formation of hypoxanthine (6-hydroxypurine) if water is present in the reaction mixture. If the starting material is a 9-substituted-6-chloropurine, N7-alkylation can sometimes occur, though N9 is generally the more thermodynamically stable product in related alkylations.[2] In the case of ethoxylation, the main concern remains hydrolysis.

Q4: How critical is the temperature for this reaction?

A4: Temperature is a critical parameter. Kinetic studies show that the reaction rate is highly dependent on temperature.[3] While higher temperatures increase the reaction rate, they can also promote the formation of degradation products. The optimal temperature must balance reaction speed with product stability. Careful temperature control is essential for reproducibility.[1]

Q5: How can I effectively monitor the progress of the reaction?

A5: The reaction progress can be monitored effectively using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase (e.g., a mixture of dichloromethane and methanol) should be used to achieve good separation between the starting material (6-chloropurine) and the product (this compound).

Troubleshooting Guide

This section addresses specific issues that may arise during the ethoxylation of 6-chloropurine.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Sodium Ethoxide: The reagent may have degraded due to moisture or prolonged storage. 2. Wet Solvents/Reagents: Presence of water quenches the ethoxide and can lead to hydrolysis of the starting material.[2] 3. Low Reaction Temperature: The activation energy for the reaction may not be overcome.[3]1. Use freshly prepared sodium ethoxide or a newly opened bottle of commercial reagent. 2. Ensure ethanol is anhydrous. Dry the 6-chloropurine in a vacuum oven before use. Flame-dry all glassware.[1] 3. Gradually increase the reaction temperature, for example, by refluxing the ethanol (approx. 78 °C). Monitor for product formation and potential degradation by TLC/HPLC.
Incomplete Reaction (Starting Material Remains) 1. Insufficient Reagent: The molar ratio of sodium ethoxide to 6-chloropurine may be too low. 2. Short Reaction Time: The reaction may not have reached completion.1. Increase the molar equivalents of sodium ethoxide (e.g., from 1.1 eq to 1.5 or 2.0 eq). 2. Extend the reaction time and continue monitoring by TLC/HPLC until the starting material is consumed.[2]
Presence of Multiple Spots on TLC (Impurity Formation) 1. Hydrolysis: Water contamination leads to the formation of 6-hydroxypurine (hypoxanthine). 2. Degradation: High reaction temperatures or prolonged reaction times might degrade the purine ring.1. Rigorously exclude moisture from the reaction (see "Low or No Product Formation"). 2. Perform the reaction at the lowest effective temperature. Consider quenching the reaction as soon as the starting material is consumed to avoid over-exposure to harsh conditions.[1]
Difficult Product Isolation/Purification 1. Salts from Workup: Sodium chloride and excess sodium ethoxide can complicate purification. 2. Poor Separation: The product and starting material may have similar polarities, making chromatographic separation difficult.1. After the reaction, neutralize the excess base carefully with a dilute acid (e.g., acetic acid or dilute HCl) to pH ~7 before evaporation. Filter off the resulting NaCl. 2. Optimize the solvent system for column chromatography. A gradient elution from a less polar to a more polar solvent system may be required for effective separation.[2]
Quantitative Data Summary
Temperature (°C)Rate Constant (k) (l. mole⁻¹ sec⁻¹)Relative Rate Increase
20.09.28 x 10⁻⁵1.0x
30.02.52 x 10⁻⁴2.7x
40.06.45 x 10⁻⁴6.9x

Data adapted from kinetic studies on 9-methyl-6-chloropurine, which exhibits similar reactivity trends to 6-chloropurine.[3]

This data clearly illustrates that a 10 °C increase in temperature can lead to a significant (roughly 2.7-fold) increase in the reaction rate.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the ethoxylation of 6-chloropurine.

Materials:

  • 6-chloropurine

  • Sodium metal (or commercial Sodium Ethoxide)

  • Anhydrous Ethanol (200 proof)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica Gel for column chromatography

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of Sodium Ethoxide Solution (if not using commercial):

    • Under an inert atmosphere, add freshly cut sodium metal (1.1 equivalents) in small pieces to a flask containing anhydrous ethanol (sufficient to dissolve the 6-chloropurine later) cooled in an ice bath.

    • Stir the mixture until all the sodium has reacted and dissolved completely.

  • Reaction Setup:

    • To the freshly prepared sodium ethoxide solution (or a solution of commercial sodium ethoxide in anhydrous ethanol), add 6-chloropurine (1.0 equivalent).

    • Equip the flask with a reflux condenser under an inert atmosphere.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring.

    • Monitor the reaction progress every 1-2 hours using TLC (e.g., 10% MeOH in DCM). The product, this compound, should have a different Rf value than the starting material.

    • Continue refluxing until the 6-chloropurine spot is no longer visible on the TLC plate (typically 4-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess sodium ethoxide by adding glacial acetic acid dropwise until the pH is approximately 7.

    • Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.

    • The resulting residue will contain the product and sodium salts (NaCl, sodium acetate).

  • Purification:

    • Suspend the crude residue in a minimal amount of solvent (e.g., DCM).

    • Purify the product by flash column chromatography on silica gel.

    • Elute with a suitable solvent gradient (e.g., starting with 100% DCM and gradually increasing the polarity by adding methanol) to separate the this compound from residual starting material and salts.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

Visual Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and a logical troubleshooting process.

G Diagram 1: Experimental Workflow for Ethoxylation prep Prepare Sodium Ethoxide in Anhydrous Ethanol add Add 6-Chloropurine prep->add react Heat to Reflux (4-8 hours) add->react monitor Monitor by TLC/HPLC react->monitor Periodically monitor->react Incomplete workup Cool, Neutralize, & Evaporate monitor->workup Complete purify Purify by Column Chromatography workup->purify product Isolate Pure This compound purify->product

Diagram 1: A high-level workflow for the synthesis of this compound.

G Diagram 2: Troubleshooting Logic for Low Yield start Problem: Low Product Yield check_reagents Are reagents/solvents pure and anhydrous? start->check_reagents fix_reagents Use fresh NaOEt. Use anhydrous ethanol. check_reagents->fix_reagents No check_conditions Are reaction conditions (time, temp) adequate? check_reagents->check_conditions Yes success Yield Improved fix_reagents->success fix_conditions Increase reflux time. Ensure temp is at 78°C. check_conditions->fix_conditions No check_workup Was there loss during workup/purification? check_conditions->check_workup Yes fix_conditions->success fix_workup Optimize neutralization. Improve chromatography. check_workup->fix_workup Yes fix_workup->success

Diagram 2: A step-by-step guide for troubleshooting low reaction yields.

References

How to enhance the stability of 6-Ethoxypurine in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 6-Ethoxypurine in cell culture media.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions.

Issue 1: Diminished or inconsistent biological activity of this compound in multi-day experiments.

  • Potential Cause: Degradation of this compound in the cell culture medium at 37°C.

  • Troubleshooting Steps:

    • Assess Compound Stability: Perform a stability study of this compound in your specific cell culture medium. An experimental protocol for this is provided below.

    • Optimize Dosing Strategy: If degradation is confirmed, consider more frequent media changes with freshly prepared this compound.

    • Adjust pH of Media: The stability of purine analogs can be pH-dependent.[1] While altering the pH of cell culture media is generally not recommended, ensure your media is properly buffered and within the optimal physiological range (typically pH 7.2-7.4).

    • Protect from Light: Store stock solutions and media containing this compound protected from light, as some purine analogs are photosensitive.

Issue 2: High variability in results between experimental replicates.

  • Potential Cause 1: Instability of this compound in the stock solution.

  • Troubleshooting Steps:

    • Proper Stock Solution Preparation and Storage: Prepare stock solutions in an appropriate solvent like DMSO and store them in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[2]

    • Fresh Dilutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment.[2]

  • Potential Cause 2: Inconsistent final concentration due to poor solubility.

  • Troubleshooting Steps:

    • Verify Solubility: Empirically determine the solubility of this compound in your cell culture medium.

    • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (ideally ≤0.1%) to prevent precipitation and solvent-induced cellular stress.[2]

The following diagram illustrates a troubleshooting workflow for inconsistent experimental results.

Troubleshooting Inconsistent Results Inconsistent_Results Inconsistent Experimental Results Check_Compound Check this compound Integrity Inconsistent_Results->Check_Compound Check_Culture Review Cell Culture Practices Inconsistent_Results->Check_Culture Check_Protocol Examine Experimental Protocol Inconsistent_Results->Check_Protocol Stock_Solution Stock Solution Stability? Check_Compound->Stock_Solution Solubility Solubility Issues? Check_Compound->Solubility Degradation Degradation in Media? Check_Compound->Degradation Cell_Health Consistent Cell Health? Check_Culture->Cell_Health Passage_Number Consistent Passage Number? Check_Culture->Passage_Number Contamination Check for Contamination Check_Culture->Contamination Assay_Variability Assay Variability? Check_Protocol->Assay_Variability Aliquoting Prepare Fresh Aliquots Stock_Solution->Aliquoting Solvent Optimize Solvent & Concentration Solubility->Solvent Stability_Test Perform Stability Assay Degradation->Stability_Test Pipetting Review Pipetting Technique Assay_Variability->Pipetting Reagent_Lots Consistent Reagent Lots? Assay_Variability->Reagent_Lots

Caption: Troubleshooting workflow for inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Cell-culture grade Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of purine analogs. It is important to keep the final concentration of DMSO in the cell culture media below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced toxicity.[2]

Q2: How should I store my this compound stock solutions?

A2: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can lead to compound degradation.[2] Protect the stock solutions from light.

Q3: What factors can affect the stability of this compound in cell culture media?

A3: Several factors can influence the stability of small molecules like this compound in cell culture media, including:

  • pH: Purine analogs can be susceptible to hydrolysis, which can be pH-dependent.[1]

  • Temperature: Incubation at 37°C can accelerate the degradation of some compounds.[1]

  • Light Exposure: Photosensitive compounds can degrade upon exposure to light.[3]

  • Presence of Serum: Serum contains enzymes that could potentially metabolize the compound.[1]

Q4: Can I autoclave my media after adding this compound?

A4: It is generally not recommended to autoclave media containing small molecules like this compound, as the high temperature and pressure can cause degradation. A study on adenine-based cytokinins, which are also purine derivatives, showed they were stable after autoclaving in a simple salt solution, but this may not be true for all purine analogs in complex cell culture media.[4] It is best to sterile-filter the compound stock solution and add it to the sterile media aseptically.

Q5: How can I determine if this compound is degrading in my cell culture medium?

A5: The most direct way to assess stability is to incubate this compound in your complete cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) and measure its concentration at different time points using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5] A decrease in the concentration of the parent compound over time indicates instability.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a methodology to determine the chemical stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell-culture grade DMSO

  • Your complete cell culture medium (including serum and other supplements)

  • Sterile microcentrifuge tubes or other appropriate sterile containers

  • 37°C, 5% CO2 incubator

  • Access to an HPLC-UV or LC-MS/MS system

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Spike the Medium: Warm your complete cell culture medium to 37°C. Spike the pre-warmed medium with the this compound stock solution to the final working concentration you use in your experiments. Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤0.1%).

  • Aliquot for Time Points: Aliquot the this compound-containing medium into sterile tubes, with one tube for each time point you plan to measure (e.g., 0, 4, 8, 24, 48, and 72 hours).

  • Incubation: Place the tubes in a 37°C, 5% CO2 incubator.

  • Sample Collection: At each designated time point, remove one tube from the incubator and immediately store it at -80°C to halt any further degradation until analysis. The "0 hour" time point should be frozen immediately after preparation.

  • Sample Analysis: Analyze the samples using a validated HPLC-UV or LC-MS/MS method to quantify the concentration of this compound.[6]

  • Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile in your cell culture medium.

The following diagram outlines the experimental workflow for assessing compound stability.

Experimental Workflow for Stability Assessment Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Spike_Media Spike Pre-warmed Cell Culture Media Prepare_Stock->Spike_Media Aliquot Aliquot into Tubes for Each Time Point Spike_Media->Aliquot Incubate Incubate at 37°C, 5% CO2 Aliquot->Incubate Collect_Samples Collect Samples at Time Points (0, 4, 8, 24, 48, 72h) Incubate->Collect_Samples Freeze_Samples Immediately Freeze Samples at -80°C Collect_Samples->Freeze_Samples Analyze Analyze Samples by HPLC or LC-MS/MS Freeze_Samples->Analyze Plot_Data Plot Concentration vs. Time Analyze->Plot_Data Determine_Stability Determine Stability Profile Plot_Data->Determine_Stability

Caption: Workflow for stability assessment of this compound.

Potential Degradation Pathway

While the specific degradation pathway of this compound in cell culture media has not been extensively studied, a plausible pathway for 6-substituted purines is hydrolysis. The ethoxy group at the 6th position could be susceptible to hydrolysis, leading to the formation of 6-hydroxypurine (hypoxanthine) and ethanol. This reaction could be influenced by the pH of the medium and the presence of enzymes in the serum.

The following diagram illustrates a potential hydrolytic degradation pathway for this compound.

Potential Hydrolytic Degradation of this compound Ethoxypurine This compound Hydrolysis Hydrolysis (H2O, pH, Enzymes) Ethoxypurine->Hydrolysis Hypoxanthine 6-Hydroxypurine (Hypoxanthine) Hydrolysis->Hypoxanthine Ethanol Ethanol Hydrolysis->Ethanol

Caption: Potential degradation pathway of this compound.

Data Presentation

Table 1: Factors Influencing this compound Stability and Recommended Actions

FactorPotential Impact on StabilityRecommended Action
Temperature Higher temperatures (e.g., 37°C) can accelerate degradation.[1]Store stock solutions at -80°C. Minimize the time that media containing the compound is kept at 37°C outside of the experimental context.
pH Deviations from optimal pH may promote hydrolysis.[1]Use appropriately buffered cell culture media and maintain a stable pH (typically 7.2-7.4).
Light Can cause photodegradation of susceptible compounds.[3]Protect stock solutions and experimental cultures from direct light exposure.
Serum Components Enzymes in serum may metabolize the compound.[1]Assess stability in complete media containing serum. If instability is observed, consider using serum-free media if appropriate for the cell line.
Freeze-Thaw Cycles Repeated cycles can lead to degradation of the compound in stock solutions.[2]Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.

Table 2: Comparison of Analytical Methods for Purine Analog Quantification

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation by liquid chromatography and detection by UV absorbance.Widely available, relatively low cost.May lack the sensitivity and selectivity for very low concentrations or complex matrices.
LC-MS/MS Separation by liquid chromatography coupled with mass spectrometry for detection.High sensitivity, high selectivity, can identify and quantify metabolites.[7][8]Higher cost, requires specialized equipment and expertise.

References

Refining purification techniques for high-purity 6-Ethoxypurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 6-Ethoxypurine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound, particularly after its synthesis from 6-chloropurine and sodium ethoxide.

Problem 1: Low Yield After Initial Precipitation/Recrystallization

Possible Cause Suggested Solution
Incomplete Precipitation If precipitating from a reaction mixture with an anti-solvent (e.g., water or alcohol), ensure the anti-solvent is added slowly to a cooled solution of the crude product. Seeding with a small crystal of pure this compound can induce crystallization.
Product Loss During Washing Use ice-cold washing solvents to minimize the dissolution of the purified product.
Sub-optimal Recrystallization Solvent The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For purine derivatives, consider solvents like water, ethanol, methanol, or mixtures thereof.[1] Experiment with different solvent systems to find the optimal one for this compound.
Formation of Soluble Side Products Analyze the mother liquor by TLC or HPLC to identify any soluble byproducts that may be preventing your product from crystallizing.

Problem 2: Persistent Impurities Detected by TLC/HPLC

Possible Cause Suggested Solution
Unreacted 6-Chloropurine 6-chloropurine is a common starting material and potential impurity. It can be removed by an additional aqueous wash of the crude product or by column chromatography.
Formation of Isomeric Byproducts Alkylation of purines can sometimes occur at different nitrogen atoms. These isomers may have similar polarities, making separation by recrystallization difficult. Column chromatography with a shallow gradient may be necessary.
Hydrolysis of Ethoxy Group If the purification process involves acidic or basic conditions for an extended period, the ethoxy group may be hydrolyzed back to a hydroxyl group (hypoxanthine). Ensure pH is kept close to neutral during workup and purification.
Co-eluting Impurities in Column Chromatography If impurities are not separating well on a silica gel column, try a different solvent system. For purine compounds, gradients of methanol in dichloromethane or ethyl acetate are often effective.[2][3] Consider using a different stationary phase, such as alumina or reverse-phase C18 silica.

Problem 3: Oily Product Instead of Crystalline Solid

Possible Cause Suggested Solution
Presence of Residual Solvent Ensure the product is thoroughly dried under vacuum to remove any residual solvents which can prevent crystallization.
Low Purity A significant amount of impurities can lower the melting point and prevent the product from solidifying. Attempt further purification by column chromatography.
Product is inherently an oil or has a low melting point While this compound is expected to be a solid, confirm its physical properties from a reliable source. If it is indeed a low-melting solid, cooling the purified product in an ice bath or refrigerator may induce solidification.

Frequently Asked Questions (FAQs)

Q1: What is a general workflow for the purification of this compound?

A1: A typical workflow starts with an initial workup of the reaction mixture, followed by either recrystallization or column chromatography for final purification.

Purification Workflow for this compound cluster_0 Crude Product cluster_1 Initial Purification cluster_2 Primary Purification Method cluster_3 Final Product crude Crude this compound (from synthesis) workup Aqueous Workup (to remove salts) crude->workup recrystallization Recrystallization workup->recrystallization If crude is solid & moderately pure column_chrom Column Chromatography workup->column_chrom If crude is oily or has multiple impurities pure_product High-Purity This compound recrystallization->pure_product column_chrom->pure_product Column Chromatography Workflow start Start slurry Prepare Silica Gel Slurry start->slurry pack Pack Column slurry->pack load Load Crude Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze analyze->elute Separation incomplete combine Combine Pure Fractions analyze->combine Fractions are pure evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

References

Validation & Comparative

A Comparative Analysis of 6-Ethoxypurine and 6-Mercaptopurine in Oncology: An Uncharted Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the research landscape of two purine analogs, 6-Ethoxypurine and 6-Mercaptopurine, in the context of cancer therapy. While 6-Mercaptopurine is a well-established antimetabolite drug with extensive data on its efficacy and mechanism of action, there is a notable absence of published studies investigating the cytotoxic effects of this compound in cancer cells. This guide, therefore, serves to highlight the current state of knowledge for 6-Mercaptopurine and underscore the critical knowledge gap concerning this compound, precluding a direct comparative analysis at this time.

6-Mercaptopurine: A-Pillar in Cancer Chemotherapy

6-Mercaptopurine (6-MP) is a cornerstone in the treatment of various malignancies, particularly acute lymphoblastic leukemia. Its efficacy stems from its role as a purine antagonist, interfering with the synthesis of DNA and RNA, which are essential for rapidly dividing cancer cells.

Quantitative Efficacy Data

The cytotoxic effects of 6-Mercaptopurine have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, demonstrates its effectiveness.

Cell LineCancer TypeIC50 (µM)
HepG2Hepatocellular Carcinoma32.25
MCF-7Breast Adenocarcinoma>100
JurkatT-cell Leukemia0.36
SUM149Inflammatory Breast Cancer~4

This table summarizes the IC50 values of 6-Mercaptopurine in different cancer cell lines as reported in various studies.

Mechanism of Action

The anticancer activity of 6-Mercaptopurine is initiated by its conversion into the active metabolite, thioinosine monophosphate (TIMP). TIMP then exerts its cytotoxic effects through multiple mechanisms:

  • Inhibition of de novo purine synthesis: TIMP inhibits several key enzymes involved in the production of purine nucleotides, thereby starving the cancer cells of the building blocks necessary for DNA and RNA synthesis.

  • Incorporation into nucleic acids: TIMP can be further metabolized into thioguanine nucleotides (TGNs), which are incorporated into both DNA and RNA. This incorporation disrupts the normal function of these nucleic acids, leading to cell cycle arrest and apoptosis (programmed cell death).

The following diagram illustrates the key steps in the mechanism of action of 6-Mercaptopurine.

6_Mercaptopurine_Mechanism 6-Mercaptopurine 6-Mercaptopurine Thioinosine Monophosphate (TIMP) Thioinosine Monophosphate (TIMP) 6-Mercaptopurine->Thioinosine Monophosphate (TIMP) Inhibition of Purine Synthesis Inhibition of Purine Synthesis Thioinosine Monophosphate (TIMP)->Inhibition of Purine Synthesis Thioguanine Nucleotides (TGNs) Thioguanine Nucleotides (TGNs) Thioinosine Monophosphate (TIMP)->Thioguanine Nucleotides (TGNs) Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis Inhibition of Purine Synthesis->Cell Cycle Arrest & Apoptosis Incorporation into DNA/RNA Incorporation into DNA/RNA Thioguanine Nucleotides (TGNs)->Incorporation into DNA/RNA Incorporation into DNA/RNA->Cell Cycle Arrest & Apoptosis

Caption: Mechanism of action of 6-Mercaptopurine.

This compound: An Unexplored Frontier

In stark contrast to the wealth of information available for 6-Mercaptopurine, a thorough search of scientific databases reveals a significant void in the investigation of this compound's efficacy against cancer cells. There are no publicly available studies detailing its cytotoxic activity, IC50 values in any cancer cell line, or its mechanism of action.

While research exists on other 6-substituted purine analogs, which show a range of biological activities, this information cannot be directly extrapolated to this compound without dedicated experimental validation. The chemical difference, an ethoxy group (-OCH2CH3) at the 6th position instead of a thiol group (-SH), would significantly alter the molecule's properties, including its metabolism, target interactions, and ultimately, its therapeutic potential.

Experimental Protocols for Future Comparative Studies

To enable a future comparison between this compound and 6-Mercaptopurine, a standardized set of experimental protocols would be essential. The following outlines a general workflow for assessing the in vitro anticancer efficacy of a novel compound like this compound.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) and a vehicle control for a specified duration (e.g., 48 or 72 hours). 6-Mercaptopurine would be used as a positive control.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Cytotoxicity_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed cancer cells in 96-well plate Seed cancer cells in 96-well plate Treat cells with compounds\n(this compound, 6-Mercaptopurine, Vehicle) Treat cells with compounds (this compound, 6-Mercaptopurine, Vehicle) Seed cancer cells in 96-well plate->Treat cells with compounds\n(this compound, 6-Mercaptopurine, Vehicle) Add MTT solution Add MTT solution Treat cells with compounds\n(this compound, 6-Mercaptopurine, Vehicle)->Add MTT solution Incubate Incubate Add MTT solution->Incubate Add solubilization solution Add solubilization solution Incubate->Add solubilization solution Measure absorbance Measure absorbance Add solubilization solution->Measure absorbance Calculate IC50 values Calculate IC50 values Measure absorbance->Calculate IC50 values

Caption: General workflow for an MTT-based cytotoxicity assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds at concentrations around their IC50 values for a defined period.

  • Cell Harvesting: Both adherent and suspension cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes, i.e., necrotic or late apoptotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Conclusion and Future Directions

While 6-Mercaptopurine remains a vital tool in the oncologist's arsenal, the potential of other purine analogs, such as this compound, remains largely unknown. The absence of any published data on the anticancer effects of this compound makes a direct comparison with 6-Mercaptopurine impossible. This highlights a critical need for foundational research to explore the in vitro efficacy of this compound against a panel of cancer cell lines. Such studies, following standardized protocols as outlined above, would be the first step in determining if this compound holds any promise as a novel therapeutic agent and would enable the comprehensive comparative analysis that is currently lacking in the field. Until such data becomes available, 6-Mercaptopurine's established clinical utility stands in stark contrast to the unexplored potential of this compound.

Validation of 6-Ethoxypurine's inhibitory effect on ribonucleotide reductase

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of established ribonucleotide reductase (RNR) inhibitors is presented below, offering a comparative guide for researchers, scientists, and drug development professionals. While this guide aims to validate the inhibitory effects on RNR, it is important to note that specific experimental data on the inhibitory effect of 6-Ethoxypurine on ribonucleotide reductase is not available in the reviewed scientific literature. Therefore, this guide focuses on well-characterized alternative inhibitors.

Ribonucleotide reductase is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1] This rate-limiting step in the DNA synthesis pathway makes RNR a prime target for anticancer therapies.[1][2] Inhibition of RNR depletes the pool of deoxyribonucleoside triphosphates (dNTPs), leading to the cessation of DNA replication and, consequently, the inhibition of cancer cell proliferation.[1]

Comparison of Established Ribonucleotide Reductase Inhibitors

Several compounds have been identified and are in clinical use as RNR inhibitors. These can be broadly categorized based on their mechanism of action and the subunit of the RNR enzyme they target. The human RNR enzyme consists of two subunits, RRM1 and RRM2.[3]

A summary of key RNR inhibitors is provided below:

InhibitorTarget SubunitMechanism of ActionKey Characteristics
Hydroxyurea RRM2Scavenges the tyrosyl free radical essential for enzyme activity.[2]One of the first and most well-studied RNR inhibitors.[2]
Gemcitabine RRM1A nucleoside analog that, in its diphosphate form, irreversibly inhibits RNR. It is also incorporated into DNA, leading to chain termination.Effective against a range of solid tumors.[1]
Triapine RRM2A thiosemicarbazone that chelates iron, disrupting the di-iron center necessary for radical generation.Has shown greater potency than hydroxyurea in some studies.
Fludarabine RRM1A purine analog that, as a triphosphate, inhibits RNR.[4]Used in the treatment of hematologic malignancies.[4]
Cladribine RRM1Another purine analog that inhibits RNR after conversion to its triphosphate form.Also used for hematologic cancers.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different inhibitors. The following table summarizes available IC50 values for some RNR inhibitors. It is important to note that these values can vary depending on the specific assay conditions, cell lines used, and whether the measurement is from a cell-free enzyme assay or a cell-based proliferation assay.

InhibitorAssay TypeIC50 ValueReference
Naphthyl salicylic acyl hydrazone (NSAH)Cell-free (hRR)32 ± 10 µM[5]
Naphthyl salicylic acyl hydrazone (NSAH)Cell-based (various cancer cell lines)220 - 500 nM[3]
Motexafin gadoliniumIn vitro RR activity2–6 μM[2]
Various Novel InhibitorsHuman RNR enzyme40 nM – 4.7 μM[6]
HydroxyureaHuman RNR enzyme64 μM[6]
GemcitabineNot SpecifiedNot Specified
TriapineNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of inhibitor performance. Below are generalized protocols for key experiments.

Ribonucleotide Reductase Inhibition Assay (Cell-Free)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified RNR.

Materials:

  • Purified recombinant human RNR (RRM1 and RRM2 subunits)

  • Substrate: [3H]-labeled ribonucleoside diphosphate (e.g., CDP)

  • Assay buffer (e.g., HEPES buffer containing ATP, MgCl2, and a reducing agent like DTT)[6][7][8]

  • Test inhibitor (e.g., this compound, or known inhibitors for comparison)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, RRM1, and RRM2 subunits.

  • Add varying concentrations of the test inhibitor to the reaction mixture and pre-incubate.

  • Initiate the reaction by adding the radiolabeled substrate.

  • Allow the reaction to proceed for a defined period at 37°C.

  • Quench the reaction (e.g., by boiling).[6]

  • Separate the product (deoxyribonucleotide) from the substrate (ribonucleotide) using an appropriate method (e.g., enzymatic degradation of the remaining substrate followed by precipitation or chromatography).

  • Quantify the amount of radiolabeled deoxyribonucleotide formed using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Cell Proliferation/Cytotoxicity Assay

This assay assesses the effect of the inhibitor on the growth and viability of cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa, K562)

  • Cell culture medium and supplements

  • Test inhibitor

  • Reagents for viability assessment (e.g., MTT, CellTiter-Glo®, or LDH release assay kits)[9][10][11]

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test inhibitor. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add the viability reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., absorbance or luminescence) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which represents the concentration of the inhibitor that causes 50% inhibition of cell growth.

Visualizing the Pathways and Processes

Diagrams created using Graphviz provide a clear visual representation of the underlying biological and experimental frameworks.

RNR_Inhibition_Pathway cluster_synthesis Deoxyribonucleotide Synthesis cluster_inhibition Inhibition Mechanisms Ribonucleotides Ribonucleotides (ADP, GDP, CDP, UDP) RNR Ribonucleotide Reductase (RRM1 + RRM2) Ribonucleotides->RNR Substrate Deoxyribonucleotides Deoxyribonucleotides (dADP, dGDP, dCDP, dUDP) RNR->Deoxyribonucleotides Catalysis Cell Proliferation Cell Proliferation DNA Synthesis & Repair DNA Synthesis & Repair Deoxyribonucleotides->DNA Synthesis & Repair This compound This compound (Hypothesized) This compound->RNR Inhibition? Hydroxyurea Hydroxyurea Hydroxyurea->RNR RRM2 Inhibition Gemcitabine Gemcitabine Gemcitabine->RNR RRM1 Inhibition Triapine Triapine Triapine->RNR RRM2 Inhibition DNA Synthesis & Repair->Cell Proliferation

Caption: Ribonucleotide Reductase Inhibition Pathway.

Experimental_Workflow cluster_cell_free Cell-Free Assay cluster_cell_based Cell-Based Assay A1 Purified RNR (RRM1 + RRM2) A2 Add Inhibitor (e.g., this compound) A1->A2 A3 Add Radiolabeled Substrate A2->A3 A4 Incubate A3->A4 A5 Measure Product Formation A4->A5 A6 Determine IC50 A5->A6 Compare Potency Compare Potency A6->Compare Potency B1 Culture Cancer Cell Line B2 Treat with Inhibitor B1->B2 B3 Incubate (24-72h) B2->B3 B4 Assess Cell Viability (e.g., MTT) B3->B4 B5 Determine IC50 B4->B5 B5->Compare Potency

Caption: Experimental Workflow for RNR Inhibitor Validation.

References

A comparative study of 6-Ethoxypurine and other purine analogs as antiviral agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective antiviral therapeutics remains a cornerstone of modern medicine. Purine analogs, a class of molecules that mimic natural purines, have historically been a fertile ground for the discovery of potent antiviral drugs. This guide provides a comparative study of several purine analogs, with a focus on their activity against Herpes Simplex Virus (HSV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). While the initial aim was to include a detailed analysis of 6-Ethoxypurine, a comprehensive search of publicly available scientific literature and databases did not yield sufficient quantitative data on its antiviral activity. Therefore, this comparison will focus on the well-documented purine analogs: 6-mercaptopurine, acyclovir, and ribavirin.

Introduction to Purine Analogs in Antiviral Therapy

Purine analogs exert their antiviral effects primarily by interfering with the synthesis of viral nucleic acids (DNA or RNA).[1][2] By acting as fraudulent substrates for viral polymerases, they can be incorporated into the growing nucleic acid chain, leading to premature termination or the accumulation of mutations, ultimately inhibiting viral replication.[3][4][5] The selectivity of these agents often relies on their preferential activation by viral enzymes, which minimizes their impact on host cell replication and reduces cytotoxicity.[3][5]

Comparative Antiviral Performance

The following tables summarize the in vitro efficacy and cytotoxicity of 6-mercaptopurine, acyclovir, and ribavirin against Herpes Simplex Virus Type 1 (HSV-1). All concentrations are expressed in micromolar (µM).

Table 1: Antiviral Activity (EC50) Against HSV-1

CompoundEC50 (µM)Cell LineAssay Method
6-MercaptopurineData not available--
Acyclovir0.85[6]Baby Hamster Kidney (BHK)Colorimetric Viral Yield Assay
Ribavirin10[7]Human Embryonic Lung (HEL)MTT Assay

Table 2: Cytotoxicity (CC50) in Uninfected Cells

CompoundCC50 (µM)Cell LineAssay Method
6-MercaptopurineData not available--
Acyclovir>300Monkey Kidney (BSC-1)Not specified
Ribavirin>250[7]Human Embryonic Lung (HEL)Trypan Blue Exclusion

Table 3: Selectivity Index (SI)

The Selectivity Index (SI = CC50 / EC50) is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity for viral targets over host cells.

CompoundSelectivity Index (SI)
6-MercaptopurineData not available
Acyclovir>352
Ribavirin>25

Mechanisms of Action

The antiviral mechanisms of these purine analogs, while broadly similar, have distinct features that contribute to their specific activity profiles.

6-Mercaptopurine

6-mercaptopurine is a thiol-substituted purine analog.[1] Its primary mechanism of action involves its conversion to thioinosine monophosphate (TIMP), which then inhibits multiple enzymes involved in de novo purine biosynthesis.[2][8] This leads to a depletion of the cellular pool of guanine nucleotides, which are essential for viral nucleic acid synthesis.[2][8]

Acyclovir

Acyclovir is an acyclic guanosine analog that is highly effective against herpesviruses.[3][9][10] Its selectivity stems from its initial phosphorylation by a virus-encoded thymidine kinase, an enzyme not found in uninfected host cells.[3][4][5][10] Once converted to its triphosphate form, acyclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase and, upon incorporation into the viral DNA, causes chain termination due to the lack of a 3'-hydroxyl group.[3][4][5][10]

Ribavirin

Ribavirin is a broad-spectrum antiviral agent that is a synthetic analog of guanosine.[11] Its multifaceted mechanism of action includes the inhibition of inosine monophosphate dehydrogenase (IMPDH), leading to GTP depletion, direct inhibition of viral RNA polymerases, and induction of lethal mutagenesis in RNA viruses.[11]

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to determine the antiviral activity and cytotoxicity of purine analogs.

Plaque Reduction Assay

This assay is a gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[12][13][14][15][16][17]

  • Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero cells for HSV) in 6- or 12-well plates and incubate until confluent.

  • Compound Preparation: Prepare serial dilutions of the test compound in a suitable cell culture medium.

  • Infection: Remove the growth medium from the cell monolayers and infect with a known titer of the virus (e.g., 100 plaque-forming units per well) in the presence of varying concentrations of the test compound. A virus-only control and a cell-only control should be included.

  • Adsorption: Incubate the plates for 1-2 hours to allow for viral attachment and entry.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days for HSV).

  • Staining: Fix the cells with a solution like 10% formalin and then stain with a dye such as crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well. The EC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.[18][19][20][21]

  • Cell Seeding: Seed host cells in 96-well plates and incubate to form a confluent monolayer.

  • Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by the addition of a virus suspension at a multiplicity of infection (MOI) that causes significant CPE within 2-3 days.

  • Incubation: Incubate the plates until CPE is clearly visible in the virus control wells.

  • Quantification of Cell Viability: Cell viability can be assessed using various methods, such as staining with crystal violet or using metabolic assays like the MTT or neutral red uptake assays.

  • Data Analysis: The absorbance is read using a microplate reader, and the EC50 is calculated as the compound concentration that protects 50% of the cells from virus-induced death.

Viral Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.[12][22][23][24]

  • Infection and Treatment: Infect a confluent monolayer of host cells with the virus in the presence of different concentrations of the test compound.

  • Incubation: Incubate the cells for a full viral replication cycle (e.g., 24-48 hours).

  • Harvesting: After incubation, harvest the supernatant (for enveloped viruses) or lyse the cells (for non-enveloped viruses) to release the progeny virions.

  • Titration of Progeny Virus: Determine the titer of the infectious virus in the harvested samples using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis: The EC50 is determined as the concentration of the compound that reduces the viral yield by 50% compared to the untreated virus control.

Visualizing Experimental Workflows and Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow for antiviral screening and the mechanisms of action for acyclovir and 6-mercaptopurine.

Antiviral_Screening_Workflow cluster_invitro In Vitro Antiviral Screening cluster_cytotoxicity Cytotoxicity Assessment A Prepare Host Cell Monolayer C Infect Cells with Virus in Presence of Analogs A->C B Prepare Serial Dilutions of Purine Analogs B->C D Incubate for Viral Replication C->D E Assess Antiviral Activity (Plaque Reduction, CPE Inhibition, Yield Reduction) D->E F Determine EC50 E->F L Calculate Selectivity Index (SI = CC50 / EC50) F->L G Prepare Host Cell Monolayer H Treat Cells with Serial Dilutions of Purine Analogs (No Virus) G->H I Incubate H->I J Assess Cell Viability (MTT, LDH Assay) I->J K Determine CC50 J->K K->L

Caption: General workflow for in vitro antiviral and cytotoxicity screening.

Acyclovir_Mechanism cluster_cell HSV-Infected Host Cell Acyclovir Acyclovir Viral_TK Viral Thymidine Kinase Acyclovir->Viral_TK Phosphorylation ACV_MP Acyclovir Monophosphate Host_Kinases Host Cell Kinases ACV_MP->Host_Kinases Phosphorylation ACV_TP Acyclovir Triphosphate Viral_DNA_Polymerase Viral DNA Polymerase ACV_TP->Viral_DNA_Polymerase Inhibition & Incorporation Viral_TK->ACV_MP Host_Kinases->ACV_TP Viral_DNA Viral DNA Replication Chain_Termination Chain Termination Viral_DNA_Polymerase->Chain_Termination Blocks Elongation

Caption: Mechanism of action of Acyclovir.

Mercaptopurine_Mechanism cluster_cell Host Cell Mercaptopurine 6-Mercaptopurine HGPRT HGPRT Mercaptopurine->HGPRT Metabolism TIMP Thioinosine Monophosphate Purine_Synthesis De Novo Purine Synthesis Pathway TIMP->Purine_Synthesis Inhibition HGPRT->TIMP GTP_Depletion GTP Depletion Purine_Synthesis->GTP_Depletion Viral_Replication Viral Nucleic Acid Synthesis GTP_Depletion->Viral_Replication Inhibition

Caption: Mechanism of action of 6-Mercaptopurine.

Conclusion and Future Directions

This comparative guide highlights the established antiviral profiles of 6-mercaptopurine, acyclovir, and ribavirin. Acyclovir, with its high selectivity index, remains a first-line therapy for HSV infections. The broad-spectrum activity of ribavirin comes with a lower selectivity index, indicating a narrower therapeutic window.

Crucially, the absence of robust, publicly available data on the antiviral activity of this compound underscores a significant knowledge gap. Further research, including in vitro screening against a panel of clinically relevant viruses using the standardized assays detailed in this guide, is warranted to elucidate the potential of this compound as a novel antiviral agent. Such studies would be instrumental in determining its efficacy, selectivity, and mechanism of action, and would clarify its potential position within the landscape of purine analog antivirals.

References

Unraveling the Mechanisms: A Comparative Analysis of 6-Ethoxypurine and 6-Thioguanine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of purine analogs, 6-Thioguanine (6-TG) stands as a well-established antimetabolite with a clearly defined mechanism of action, pivotal in the treatment of various cancers. In contrast, 6-Ethoxypurine remains a compound with a less characterized biological profile. This guide provides a detailed comparison of the known mechanistic aspects of 6-Thioguanine and highlights the current knowledge gap regarding this compound, offering a resource for researchers and professionals in drug development.

At a Glance: Key Mechanistic Differences

Feature6-ThioguanineThis compound
Primary Mechanism Prodrug converted to active thioguanine nucleotides (TGNs); incorporates into DNA and RNA, inducing cytotoxicity.[1][2][3]Not well-established in scientific literature.
Cellular Target DNA, RNA, and various enzymes in the purine metabolic pathway.[4][5]Unknown.
Metabolic Activation Requires intracellular conversion by enzymes like Hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1][3]Unknown.
Mode of Cytotoxicity Induction of DNA damage, cell cycle arrest, and apoptosis.[1]Unknown.

The Well-Defined Path of 6-Thioguanine

6-Thioguanine is a cornerstone of chemotherapy, and its mechanism has been extensively studied. It functions as a prodrug, meaning it is administered in an inactive form and requires metabolic activation within the cell to exert its therapeutic effects.

Metabolic Activation and Intracellular Targets

The journey of 6-TG from an inactive compound to a potent cytotoxic agent involves a series of enzymatic conversions. The initial and critical step is the conversion of 6-TG to 6-thioguanosine monophosphate (TGMP) by the enzyme Hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1] TGMP is then further phosphorylated to 6-thioguanosine diphosphate (TGDP) and the active triphosphate form, 6-thioguanosine triphosphate (TGTP). Collectively, these active metabolites are known as 6-thioguanine nucleotides (TGNs).[1]

These TGNs have a multi-pronged attack on cancer cells:

  • Incorporation into DNA and RNA: The structural similarity of TGNs to natural purine nucleotides allows them to be incorporated into DNA and RNA during replication and transcription.[2][3][4] This incorporation disrupts the normal structure and function of these nucleic acids, leading to DNA strand breaks, mutations, and ultimately, cell death.[3]

  • Inhibition of Purine Synthesis: TGNs can also inhibit key enzymes involved in the de novo synthesis of purines, further depriving the cell of the building blocks necessary for DNA and RNA synthesis.

The metabolic pathway of 6-Thioguanine is depicted in the following diagram:

G cluster_0 Intracellular Space 6-TG 6-Thioguanine TGMP 6-Thioguanosine monophosphate 6-TG->TGMP HGPRT TGDP 6-Thioguanosine diphosphate TGMP->TGDP Inhibition Inhibition of Purine Synthesis TGMP->Inhibition TGTP 6-Thioguanosine triphosphate TGDP->TGTP DNA_RNA Incorporation into DNA and RNA TGTP->DNA_RNA

Fig. 1: Metabolic activation pathway of 6-Thioguanine.
Experimental Protocol: Cell Viability Assay

A common method to assess the cytotoxic effects of compounds like 6-Thioguanine is the MTT assay.

Objective: To determine the concentration of 6-Thioguanine that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line (e.g., Jurkat, a human T-lymphocyte cell line)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • 6-Thioguanine stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of 6-Thioguanine for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

The Enigma of this compound

Despite its structural similarity to naturally occurring purines, the mechanism of action of this compound is not well-documented in publicly available scientific literature. Extensive searches for its molecular targets, cellular effects, and metabolic pathways have not yielded specific information.

Hypothetical Mechanisms

Based on its chemical structure as a purine analog, one could speculate on potential mechanisms of action for this compound. These are purely hypothetical and require experimental validation.

  • Enzyme Inhibition: this compound might act as an inhibitor of enzymes involved in purine metabolism, similar to other purine analogs.

  • Metabolic Incorporation: It is possible that this compound could be metabolized and incorporated into nucleic acids, although the ethoxy group might hinder this process compared to the thio- group of 6-Thioguanine.

The logical relationship for a hypothetical mechanism is illustrated below:

G 6-EP This compound Target Potential Cellular Target (e.g., Enzyme, Receptor) 6-EP->Target Interaction? Effect Hypothetical Cellular Effect (e.g., Inhibition of Signaling) Target->Effect Downstream Consequence?

Fig. 2: Hypothetical mechanism of this compound.

Conclusion

The comparison between this compound and 6-Thioguanine highlights a significant disparity in our understanding of these two purine analogs. While 6-Thioguanine's mechanism as a cytotoxic prodrug is well-elucidated and supported by extensive experimental data, this compound remains a compound with an unknown biological role. This knowledge gap presents an opportunity for future research to explore the potential therapeutic activities of this compound and to characterize its mechanism of action, which could unveil novel pathways for drug development. Further investigation is imperative to determine if this compound holds any promise as a therapeutic agent.

References

Assessing the Specificity of 6-Ethoxypurine as a Ribonucleotide Reductase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the potential of 6-Ethoxypurine as a specific inhibitor of ribonucleotide reductase (RRR). Due to the current lack of direct experimental data on this compound's activity against RRR, this document outlines the established characteristics of known RRR inhibitors and provides detailed experimental protocols to enable researchers to evaluate this compound's efficacy and specificity.

Introduction to Ribonucleotide Reductase as a Therapeutic Target

Ribonucleotide reductase is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1][2] This rate-limiting step in the de novo synthesis of dNTPs makes RRR a prime target for anticancer therapies.[2] The enzyme is a heterodimer composed of two subunits: RRM1 (the large subunit) and RRM2 (the small subunit).[1] Inhibition of RRR depletes the cellular pool of dNTPs, leading to the arrest of DNA replication and, ultimately, cell death. Several RRR inhibitors, such as hydroxyurea and gemcitabine, are currently used in clinical practice.[3]

Comparative Analysis of Known Ribonucleotide Reductase Inhibitors

To provide a benchmark for evaluating this compound, the following table summarizes the properties of well-characterized RRR inhibitors.

InhibitorClassTarget Subunit(s)Mechanism of ActionKnown Specificity Issues
Hydroxyurea Non-nucleosideRRM2Scavenges the tyrosyl free radical required for catalytic activity.Can induce DNA hypermethylation and affects other cellular processes.[4][5]
Gemcitabine Nucleoside analog (pyrimidine)RRM1Competitive inhibitor of CDP reduction; its triphosphate form also incorporates into DNA, causing chain termination.Also inhibits other enzymes involved in nucleotide metabolism.[3]
Fludarabine Nucleoside analog (purine)RRM1Its triphosphate metabolite inhibits RRR.Also inhibits DNA polymerase and can be incorporated into DNA and RNA.
Cladribine Nucleoside analog (purine)RRM1Its triphosphate metabolite inhibits RRR.Also causes DNA strand breaks and apoptosis through mechanisms beyond RRR inhibition.
Triapine ThiosemicarbazoneRRM2Potent chelator of the iron required for the generation of the tyrosyl radical.Broad-spectrum anticancer activity suggests potential off-target effects.[3]
COH29 Novel AntimetaboliteRRM1/RRM2Inhibits RRR activity.Microarray data suggests it may interfere with DNA repair pathways.

Assessing this compound: A Hypothetical Profile and Path for Investigation

As a purine analog, this compound's potential mechanism of action could involve its conversion to a nucleotide analog that competes with the natural purine ribonucleotide substrates (ADP and GDP) for binding to the catalytic site of the RRM1 subunit. The ethoxy group at the 6-position would be a key determinant of its binding affinity and specificity.

To rigorously assess this compound as a specific RRR inhibitor, a series of in vitro and cell-based assays are required. The following sections detail the necessary experimental protocols.

Experimental Protocols

In Vitro Ribonucleotide Reductase Activity Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified RRR.

Materials:

  • Purified recombinant human RRM1 and RRM2 subunits

  • Assay buffer: 50 mM HEPES pH 7.4, 10 mM MgCl₂, 2 mM ATP, 10 mM DTT

  • Substrate: [³H]-CDP (Cytidine 5'-diphosphate, [5-³H])

  • This compound stock solution (in DMSO)

  • Positive control inhibitor (e.g., Hydroxyurea)

  • Snake venom phosphodiesterase

  • Dowex-1-borate columns

  • Scintillation cocktail and counter

Procedure:

  • Prepare reaction mixtures containing assay buffer, RRM1, RRM2, and varying concentrations of this compound or the positive control.

  • Pre-incubate the mixtures for 15 minutes at 37°C.

  • Initiate the reaction by adding [³H]-CDP.

  • Incubate for 30 minutes at 37°C.

  • Terminate the reaction by boiling for 3 minutes.

  • Add snake venom phosphodiesterase and incubate for a further 30 minutes at 37°C to convert the [³H]-dCDP to [³H]-dC.

  • Separate the [³H]-dC from the unreacted [³H]-CDP using Dowex-1-borate columns.

  • Quantify the amount of [³H]-dC produced using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cellular DNA Synthesis Assay

This assay determines the effect of this compound on DNA replication in cultured cells.

Materials:

  • Cancer cell line (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • This compound stock solution

  • [³H]-Thymidine

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Seed cells in 24-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound for 24 hours.

  • Pulse-label the cells with [³H]-Thymidine for the final 2 hours of treatment.

  • Wash the cells with PBS and precipitate the DNA with cold 10% TCA.

  • Wash the precipitate with ethanol.

  • Solubilize the DNA in a lysis buffer.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Determine the concentration of this compound that inhibits DNA synthesis by 50% (IC50).

Cell Proliferation/Viability Assay

This assay assesses the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • This compound stock solution

  • MTT or WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates.

  • Treat cells with a range of this compound concentrations for 72 hours.

  • Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of viable cells relative to an untreated control and determine the GI50 (concentration for 50% growth inhibition).

Specificity Assessment: Rescue Experiment

To determine if the cytotoxic effects of this compound are specifically due to the depletion of the dNTP pool, a rescue experiment can be performed.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • This compound stock solution

  • Deoxycytidine, deoxyguanosine, deoxyadenosine, and thymidine

  • Cell proliferation/viability assay reagents

Procedure:

  • Treat cells with a cytotoxic concentration of this compound (e.g., GI50).

  • In parallel, treat cells with this compound in the presence of a cocktail of deoxyribonucleosides.

  • After 72 hours, assess cell viability using an MTT or WST-1 assay.

  • If the addition of deoxyribonucleosides rescues the cells from this compound-induced cytotoxicity, it strongly suggests that the compound's primary mechanism of action is the inhibition of RRR.

Visualizing the Pathways and Workflows

RRR_Pathway cluster_ribonucleotides Ribonucleotides cluster_deoxyribonucleotides Deoxyribonucleotides ADP ADP RRR Ribonucleotide Reductase (RRR) ADP->RRR GDP GDP GDP->RRR CDP CDP CDP->RRR UDP UDP UDP->RRR dADP dADP RRR->dADP dGDP dGDP RRR->dGDP dCDP dCDP RRR->dCDP dUDP dUDP RRR->dUDP DNA_Polymerase DNA Polymerase dADP->DNA_Polymerase dGDP->DNA_Polymerase dCDP->DNA_Polymerase dUDP->DNA_Polymerase DNA DNA Synthesis & Repair DNA_Polymerase->DNA Inhibitor This compound (Hypothesized) Inhibitor->RRR

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_cellular Cell-Based Assessment invitro_assay RRR Activity Assay (IC50 Determination) dna_synthesis DNA Synthesis Assay ([³H]-Thymidine Incorporation) invitro_assay->dna_synthesis proliferation Cell Proliferation Assay (MTT/WST-1, GI50) dna_synthesis->proliferation specificity Specificity Rescue Assay (Deoxyribonucleoside Supplementation) proliferation->specificity start Hypothesized Inhibitor: This compound start->invitro_assay

Conclusion

While direct evidence for this compound as a ribonucleotide reductase inhibitor is currently unavailable, its structural similarity to known purine analog inhibitors warrants investigation. The experimental protocols detailed in this guide provide a comprehensive roadmap for researchers to systematically evaluate the efficacy and specificity of this compound. By comparing its performance against established RRR inhibitors, the scientific community can determine its potential as a novel therapeutic agent. The provided diagrams offer a clear visualization of the targeted pathway and the necessary experimental steps to validate this hypothesis.

References

Validating the In Vivo Efficacy of Purine Analogs: A Comparative Guide Using 6-Mercaptopurine in a Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

This guide provides a comprehensive overview of the validation of the in vivo efficacy of purine analogs, using the well-characterized compound 6-mercaptopurine (6-MP) as a representative model for compounds like 6-ethoxypurine, for which specific in vivo data is less readily available in the public domain. Purine analogs are a class of antimetabolites that mimic naturally occurring purine bases, thereby interfering with the synthesis of DNA and RNA and inhibiting the proliferation of rapidly dividing cells, such as cancer cells.[1][2] This guide is intended for researchers, scientists, and drug development professionals to provide a framework for assessing the preclinical efficacy of this class of compounds.

Quantitative Data Summary: In Vivo Efficacy of 6-Mercaptopurine (6-MP)

The following table summarizes the in vivo efficacy of 6-mercaptopurine in a mouse cancer model. This data is presented to provide a comparative baseline for the evaluation of novel purine analogs.

Animal Model Tumor Type Treatment Regimen Tumor Growth Inhibition (TGI) Survival Extension Reference
Transgenic MouseNeuroblastoma6-MP with CCI52-14Not ReportedSubstantially extended survival[3]
Nude MiceSarcoma 1806-MPSignificant inhibition of tumor growthProlonged survival time and induced complete recovery in a significant number of animals[4][5]
ALL Model MiceAcute Lymphoblastic Leukemia6-MP-loaded nanomedicinesNot ReportedProlonged survival time[6]

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of in vivo efficacy studies. Below is a standard protocol for a subcutaneous xenograft mouse model, a commonly used method for evaluating the anti-tumor effects of compounds.

Subcutaneous Xenograft Mouse Model Protocol
  • Cell Culture and Preparation:

    • Culture the desired cancer cell line (e.g., NCI-H1975) under standard conditions (37°C, 5% CO₂).

    • Harvest cells during the exponential growth phase (approximately 80-90% confluency).

    • Wash the cells twice with sterile, serum-free phosphate-buffered saline (PBS).

    • Perform a cell count using a hemocytometer and assess viability with Trypan Blue exclusion; viability should be greater than 95%.[7]

    • Resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.[7]

  • Animal Acclimatization and Tumor Implantation:

    • Use immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.

    • Allow the mice to acclimatize for at least one week before the procedure.[7]

    • Anesthetize each mouse using isoflurane.

    • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse using a 27G needle.[7][8]

    • Monitor the animals until they have recovered from anesthesia.

  • Tumor Monitoring and Randomization:

    • Once tumors become palpable, begin measuring tumor volume 2-3 times per week using digital calipers.[7]

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[7]

    • When the average tumor volume reaches 150-200 mm³, randomize the mice into treatment and control groups (typically n=8-10 mice per group), ensuring a similar mean tumor volume across all groups.[7]

  • Compound Administration and Monitoring:

    • Administer the test compound (e.g., this compound or 6-MP) and vehicle control to the respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

    • Measure tumor volumes and body weights 2-3 times per week.[7]

    • Monitor the animals daily for any clinical signs of toxicity or distress.[7]

  • Study Endpoint and Data Analysis:

    • The study can be concluded when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration.[7]

    • Euthanize the animals according to institutional guidelines.

    • Calculate the Tumor Growth Inhibition (TGI) for the treated groups compared to the control group.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action of Thiopurines

Thiopurines like 6-mercaptopurine exert their cytotoxic effects by being metabolized into thioguanine nucleotides (TGNs).[9] These metabolites have a dual mechanism of action: they are incorporated into DNA and RNA, leading to cytotoxicity, and they inhibit the Rac1 signaling pathway, which is involved in T-cell proliferation.[9][10]

Thiopurine_Mechanism Mechanism of Action of Thiopurines (e.g., 6-Mercaptopurine) 6-Mercaptopurine 6-Mercaptopurine 6-Thioinosine_Monophosphate 6-Thioinosine_Monophosphate 6-Mercaptopurine->6-Thioinosine_Monophosphate Metabolism 6-Thioguanine_Nucleotides 6-Thioguanine_Nucleotides 6-Thioinosine_Monophosphate->6-Thioguanine_Nucleotides Metabolism DNA_RNA_Incorporation Incorporation into DNA and RNA 6-Thioguanine_Nucleotides->DNA_RNA_Incorporation Rac1_Activation_Inhibition Inhibition of Rac1 Activation 6-Thioguanine_Nucleotides->Rac1_Activation_Inhibition Cytotoxicity Cytotoxicity DNA_RNA_Incorporation->Cytotoxicity T_Cell_Proliferation_Inhibition Inhibition of T-Cell Proliferation Rac1_Activation_Inhibition->T_Cell_Proliferation_Inhibition

Caption: Mechanism of action of thiopurines like 6-mercaptopurine.

Experimental Workflow for In Vivo Efficacy Validation

The following diagram illustrates a typical workflow for validating the in vivo efficacy of a test compound in a xenograft mouse model.

InVivo_Workflow Experimental Workflow for In Vivo Efficacy Validation Cell_Culture Cancer Cell Culture & Preparation Tumor_Implantation Tumor Cell Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Compound Administration Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint Study Endpoint & Euthanasia Data_Collection->Endpoint Analysis Data Analysis (e.g., TGI Calculation) Endpoint->Analysis

Caption: A typical experimental workflow for in vivo efficacy studies.

Alternatives to Purine Analogs

While purine analogs are effective, a variety of other antineoplastic agents with different mechanisms of action are also used in cancer therapy. A brief comparison is provided below.

Drug Class Mechanism of Action Examples
Purine Analogs Inhibit DNA and RNA synthesis by mimicking purine bases.[2]6-Mercaptopurine, Fludarabine, Cladribine[2][11][12]
Pyrimidine Analogs Inhibit DNA and RNA synthesis by mimicking pyrimidine bases.5-Fluorouracil, Gemcitabine, Capecitabine
Alkylating Agents Directly damage DNA by adding an alkyl group, leading to cell death.Cyclophosphamide, Cisplatin, Temozolomide
Topoisomerase Inhibitors Interfere with enzymes called topoisomerases, which are essential for DNA replication.Doxorubicin, Etoposide, Irinotecan
Targeted Therapies Act on specific molecular targets that are involved in the growth, progression, and spread of cancer.Imatinib, Erlotinib, Rituximab

References

A Head-to-Head Comparison of 6-Ethoxypurine and Gemcitabine in Pancreatic Cancer Cells: A Call for Data

Author: BenchChem Technical Support Team. Date: December 2025

A definitive head-to-head comparison between 6-Ethoxypurine and the established chemotherapeutic agent Gemcitabine for the treatment of pancreatic cancer is not feasible at this time due to a significant lack of publicly available scientific data on the efficacy and mechanism of action of this compound in this context. While Gemcitabine has been extensively studied, a thorough review of scientific literature reveals no published research detailing the cytotoxic, apoptotic, or cell cycle effects of this compound specifically in pancreatic cancer cell lines.

This guide will therefore provide a comprehensive overview of the known experimental data for Gemcitabine's activity against pancreatic cancer cells. Furthermore, it will serve as a foundational framework for future research by outlining the requisite experimental data and detailed protocols necessary to conduct a meaningful comparative analysis of this compound.

Gemcitabine: The Current Standard of Care

Gemcitabine is a nucleoside analog that has been a cornerstone of pancreatic cancer chemotherapy for decades. Its cytotoxic effects are exerted through the disruption of DNA synthesis.

Mechanism of Action

Gemcitabine, a prodrug, is transported into the cell and subsequently phosphorylated by deoxycytidine kinase (dCK) to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP). These active forms inhibit tumor growth through two primary mechanisms:

  • Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, an enzyme crucial for the synthesis of deoxynucleotides required for DNA replication and repair. This depletion of the deoxynucleotide pool enhances the incorporation of dFdCTP into DNA.

  • DNA Chain Termination: dFdCTP competes with the natural nucleotide dCTP for incorporation into the growing DNA strand. Once incorporated, it leads to "masked chain termination," where the addition of one more nucleotide prevents further DNA elongation, ultimately triggering apoptosis.

Gemcitabine_Mechanism Gemcitabine Gemcitabine dCK Deoxycytidine Kinase (dCK) Gemcitabine->dCK Phosphorylation dFdCMP dFdCMP dCK->dFdCMP dFdCDP dFdCDP dFdCMP->dFdCDP dFdCTP dFdCTP dFdCDP->dFdCTP RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR Inhibits DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Incorporation dNTPs dNTP pool RNR->dNTPs Depletes DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication Masked Chain Termination Apoptosis Apoptosis DNA_Replication->Apoptosis

Caption: Mechanism of action of Gemcitabine.
Performance Data in Pancreatic Cancer Cell Lines

The following tables summarize key performance indicators of Gemcitabine in various pancreatic cancer cell lines as reported in the scientific literature.

Table 1: IC50 Values of Gemcitabine in Pancreatic Cancer Cell Lines

Cell LineIC50 ValueExposure TimeReference
AsPC-1~50 ng/mL72 hours[1]
BxPC-30.24 ng/mL72 hours[1]
MiaPaCa-23.75 ng/mL72 hours[1]
PANC-148.55 ± 2.30 nM72 hours[2]
PANC-116 mg/L48 hours[3]

Table 2: Effects of Gemcitabine on Apoptosis in Pancreatic Cancer Cells

Cell LineTreatment ConcentrationApoptosis RateAssayReference
PANC-116 mg/L44.7% (vs. 25.3% control)DNA Fragmentation ELISA[3]
AsPC-1, BxPC-3, MiaPaCa-2, PANC-1VariesSignificant increase vs. controlAnnexin V/PI Flow Cytometry[4]
Panc-1, SW199010 µMSignificant increase vs. controlFlow Cytometry[5]

Table 3: Effects of Gemcitabine on Cell Cycle Distribution in Pancreatic Cancer Cells

Cell LineTreatment ConcentrationEffect on Cell CycleReference
PK-130 nM (24h)G0/G1 phase increase (56.48% vs 34.14%), S phase decrease (29.57% vs 36.67%)[6]
PK-130 nM (48h)G0/G1 phase increase (61.23% vs 38.76%), S phase decrease (38.76% vs 41.20%)[6]
MiaPaCa-2, BxPC-345 nM, 34 nM respectivelyS phase arrest[7]
AsPC-1, BxPC-3, MiaPaCa-2Low concentrationsS phase arrest[1]
AsPC-1, BxPC-3, MiaPaCa-2High concentrationsArrest in all cell cycle phases[1]

This compound: An Uncharacterized Purine Analog in Pancreatic Cancer

This compound is a purine analog, a class of compounds known to interfere with nucleic acid synthesis. However, its specific biological effects on cancer cells, particularly pancreatic cancer cells, have not been documented in the available scientific literature.

Hypothetical Mechanism of Action

As a purine analog, this compound could potentially exert anticancer effects by:

  • Inhibiting de novo purine biosynthesis: By mimicking natural purines, it could feedback-inhibit enzymes involved in the purine synthesis pathway.

  • Incorporation into DNA and/or RNA: Following metabolic activation, it might be incorporated into nucleic acids, leading to chain termination, mutations, or interference with transcription and translation.

  • Modulating kinase activity: Some purine analogs are known to inhibit various protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.

To elucidate its actual mechanism, further investigation is required.

Hypothetical_MoA cluster_0 Potential Mechanisms of this compound This compound This compound Metabolic Activation Metabolic Activation This compound->Metabolic Activation Inhibition of Purine Synthesis Inhibition of Purine Synthesis Metabolic Activation->Inhibition of Purine Synthesis Incorporation into DNA/RNA Incorporation into DNA/RNA Metabolic Activation->Incorporation into DNA/RNA Kinase Inhibition Kinase Inhibition Metabolic Activation->Kinase Inhibition Cell Growth Inhibition Cell Growth Inhibition Inhibition of Purine Synthesis->Cell Growth Inhibition Apoptosis Apoptosis Incorporation into DNA/RNA->Apoptosis Kinase Inhibition->Cell Growth Inhibition Kinase Inhibition->Apoptosis

Caption: Hypothetical mechanisms of action for this compound.
Required Experimental Data for a Head-to-Head Comparison

To enable a direct comparison with Gemcitabine, the following experimental data for this compound in a panel of pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, AsPC-1, BxPC-3) are essential:

Table 4: Required Cytotoxicity Data for this compound

Cell LineIC50 ValueExposure Time
PANC-1Data Needed24, 48, 72 hours
MiaPaCa-2Data Needed24, 48, 72 hours
AsPC-1Data Needed24, 48, 72 hours
BxPC-3Data Needed24, 48, 72 hours

Table 5: Required Apoptosis Data for this compound

Cell LineTreatment Concentration (e.g., IC50)Apoptosis Rate (% of cells)
PANC-1Data NeededData Needed
MiaPaCa-2Data NeededData Needed
AsPC-1Data NeededData Needed
BxPC-3Data NeededData Needed

Table 6: Required Cell Cycle Analysis Data for this compound

Cell LineTreatment Concentration (e.g., IC50)% Cells in G0/G1% Cells in S% Cells in G2/M
PANC-1Data NeededData NeededData NeededData Needed
MiaPaCa-2Data NeededData NeededData NeededData Needed
AsPC-1Data NeededData NeededData NeededData Needed
BxPC-3Data NeededData NeededData NeededData Needed

Experimental Protocols

The following are detailed methodologies for the key experiments required to generate the comparative data for this compound and to reproduce the findings for Gemcitabine.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Workflow Seed Cells Seed Cells Drug Treatment Drug Treatment Seed Cells->Drug Treatment 24h Add MTT Add MTT Drug Treatment->Add MTT 24-72h Incubate Incubate Add MTT->Incubate 4h Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or Gemcitabine for 24, 48, and 72 hours. Include a vehicle-only control.

  • Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed pancreatic cancer cells in 6-well plates and treat with the respective IC50 concentrations of this compound or Gemcitabine for 24 or 48 hours.

  • Harvest the cells, including both adherent and floating cells, and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in the different phases of the cell cycle based on their DNA content.

Protocol:

  • Seed pancreatic cancer cells and treat them with the IC50 concentrations of this compound or Gemcitabine for 24 or 48 hours.

  • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Comparison Guide: Confirming the Molecular Target of 6-Ethoxypurine through Genetic Knockdown Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the cellular effects of 6-Ethoxypurine in the presence and absence of its putative molecular target. By employing siRNA-mediated genetic knockdown, we aim to validate whether the cytotoxic effects of this compound are dependent on the expression of a specific protein, herein referred to as "Target X," a hypothetical kinase implicated in cell proliferation. The supporting experimental data and detailed protocols are intended for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the quantitative data from experiments designed to validate Target X as the molecular target of this compound.

Table 1: Quantification of Target X Protein Levels Following siRNA Knockdown

Treatment GroupTarget X Protein Level (Normalized to Control)Standard Deviation
Untreated Control1.00± 0.08
Scrambled siRNA0.98± 0.09
Target X siRNA0.15± 0.04

Protein levels were determined by densitometry of Western blot bands and normalized to a loading control (e.g., GAPDH). Data represent the mean of three independent experiments.

Table 2: Cell Viability (IC50) of this compound in Response to Target X Knockdown

Cell LineIC50 of this compound (µM)Standard Deviation
Parental Cell Line15.2± 1.8
Scrambled siRNA treated14.9± 2.1
Target X siRNA treated85.7± 7.3

IC50 values were determined using an MTT assay after 72 hours of treatment with this compound.[1] Data represent the mean of three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. siRNA Transfection Protocol for Target X Knockdown

This protocol outlines the steps for transiently knocking down the expression of Target X using small interfering RNA (siRNA).

  • siRNA-Lipofectamine Complex Preparation:

    • In separate sterile tubes, dilute the Target X siRNA and a non-targeting (scrambled) control siRNA in a serum-free medium (e.g., Opti-MEM®).

    • In another set of tubes, dilute a transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same serum-free medium.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-10 minutes at room temperature to allow for complex formation.[2]

  • Transfection:

    • Aspirate the culture medium from the cells and replace it with fresh, antibiotic-free medium.

    • Add the siRNA-lipofectamine complexes dropwise to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before further analysis. The optimal incubation time should be determined empirically.[4]

2. Western Blot Protocol for Confirmation of Protein Knockdown

This protocol is used to verify the reduced expression of Target X at the protein level.[5]

  • Cell Lysis:

    • After the desired incubation period post-transfection, wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed at 4°C to pellet the cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]

  • Immunodetection:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]

    • Incubate the membrane with a primary antibody specific for Target X overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

    • To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like GAPDH or β-actin.

3. MTT Cell Viability Assay Protocol

This colorimetric assay is used to assess cell viability by measuring the metabolic activity of the cells.[8][9]

  • Cell Seeding and Treatment:

    • Seed the transfected cells (Target X knockdown and scrambled control) and non-transfected parental cells into a 96-well plate at a density of 5,000-10,000 cells per well.[1]

    • Allow the cells to adhere overnight.

    • Treat the cells with a serial dilution of this compound and a vehicle control.

    • Incubate for 72 hours at 37°C in a CO2 incubator.[1]

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.[8]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[1][10]

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, by plotting the percentage of cell viability against the drug concentration.

Mandatory Visualizations

Diagram 1: Proposed Signaling Pathway of this compound

G cluster_0 This compound This compound Target X Target X This compound->Target X inhibits Downstream Effector 1 Downstream Effector 1 Target X->Downstream Effector 1 activates Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 activates Cell Proliferation Cell Proliferation Downstream Effector 2->Cell Proliferation promotes G cluster_workflow Experimental Workflow Cell_Culture Culture Cancer Cell Line siRNA_Transfection Transfect with Target X siRNA and Scrambled siRNA Cell_Culture->siRNA_Transfection Incubation Incubate for 48h siRNA_Transfection->Incubation Split_Cells Split Cells for Assays Incubation->Split_Cells Western_Blot Western Blot for Target X Knockdown Split_Cells->Western_Blot MTT_Assay Treat with this compound and perform MTT Assay Split_Cells->MTT_Assay Data_Analysis Analyze Protein Levels and Cell Viability Western_Blot->Data_Analysis MTT_Assay->Data_Analysis G cluster_logic Logical Framework Hypothesis Hypothesis: this compound's cytotoxicity is mediated by Target X Experiment Experiment: Knockdown Target X with siRNA Hypothesis->Experiment Observation1 Observation 1: Target X protein is reduced Experiment->Observation1 Observation2 Observation 2: Cells become resistant to this compound Experiment->Observation2 Conclusion Conclusion: Target X is the molecular target Observation1->Conclusion Observation2->Conclusion

References

Safety Operating Guide

Proper Disposal of 6-Ethoxypurine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 6-Ethoxypurine, a chemical compound utilized in scientific research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Researchers, scientists, and drug development professionals must handle and dispose of this compound in accordance with established safety protocols and regulatory requirements. This guide outlines the necessary steps for proper disposal, including immediate safety measures, waste management, and decontamination procedures.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following is a summary of key safety information:

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
H401: Toxic to aquatic life.P273: Avoid release to the environment.
Not a flammable product.[1]No special fire protection measures required.[1]
General HandlingAvoid breathing dust, fume, gas, mist, vapors, or spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition.[1] In case of contact, immediately flush eyes with plenty of water for at least 15 minutes. In case of skin contact, wash affected areas with soap and water.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with national and local regulations. Chemical waste should not be mixed with other waste and should remain in its original container whenever possible.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, glassware), must be classified as hazardous chemical waste.
  • Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.

2. Containerization and Labeling:

  • Collect all this compound waste in a designated, leak-proof, and chemically compatible container. The container must be kept closed when not in use.
  • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

3. Storage:

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

4. Disposal Request and Pickup:

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal vendor. Do not attempt to dispose of this compound down the drain or in the regular trash.[3][4][5]

5. Decontamination of Labware:

  • For reusable glassware contaminated with this compound, a thorough decontamination procedure is necessary.
  • Rinse the glassware multiple times with an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.
  • After the initial solvent rinse, wash the glassware with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

This compound Disposal Workflow cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal cluster_4 Decontamination A Consult Safety Data Sheet (SDS) B Wear Appropriate Personal Protective Equipment (PPE) A->B C Identify this compound Waste (Solid & Liquid) B->C D Segregate from other lab waste streams C->D J Decontaminate reusable labware C->J E Use designated, sealed, and compatible waste container D->E F Label container with: 'Hazardous Waste' 'this compound' E->F G Store in designated hazardous waste accumulation area F->G H Arrange for pickup by EHS or licensed vendor G->H I Final Disposal (e.g., Incineration) H->I K Collect rinsate as hazardous waste J->K K->E

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Ethoxypurine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 6-Ethoxypurine, a purine analog used in various research applications. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your work.

Essential Safety Information

Proper handling of this compound begins with a thorough understanding of its properties and associated hazards. This compound is classified as harmful if swallowed and toxic to aquatic life.[1] While specific occupational exposure limits (OELs) have not been established for this compound, a conservative approach is recommended due to its classification. Occupational Exposure Banding (OEB), a system used to categorize chemicals based on their potential toxicity and health effects, can be applied to establish safe handling guidelines in the absence of a formal OEL.[1][2][3] Given its properties, this compound would likely fall into a band requiring stringent containment and handling procedures.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 17861-06-2[4]
Molecular Formula C7H8N4O[5]
Molecular Weight 164.16 g/mol [5]
Physical State Solid (Powder)N/A
Hazards Harmful if swallowed, Toxic to aquatic life[1]
Occupational Exposure Limit (OEL) Not EstablishedN/A

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following step-by-step operational plan provides guidance for safe handling from preparation to post-procedure cleanup.

Pre-Operational Checks
  • Risk Assessment: Before commencing any work, conduct a thorough risk assessment specific to the planned experiment.

  • Personnel Training: Ensure all personnel involved are trained on the hazards of this compound and the procedures outlined in this guide.

  • Safety Data Sheet (SDS) Review: All personnel must read and understand the SDS for this compound.

  • Engineering Controls: Verify that the designated workspace, preferably a certified chemical fume hood or a ventilated balance enclosure, is functioning correctly.

  • Personal Protective Equipment (PPE) Inspection: Inspect all required PPE for integrity and proper fit.

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential for comprehensive protection.

  • Hand Protection: Double-gloving with nitrile gloves is recommended.

  • Body Protection: A disposable, back-closing gown made of a low-permeability fabric should be worn over laboratory clothing.

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are mandatory.

  • Respiratory Protection: A NIOSH-approved respirator with a particulate filter (N95 or higher) is required when handling the powder outside of a containment system.

PPE_Workflow cluster_pre Pre-Handling cluster_donning PPE Donning Sequence Risk_Assessment Conduct Risk Assessment SDS_Review Review SDS Risk_Assessment->SDS_Review Training Confirm Training SDS_Review->Training Gown Don Gown Training->Gown Respirator Don Respirator Gown->Respirator Goggles Don Goggles/Face Shield Respirator->Goggles Gloves Don Double Gloves Goggles->Gloves

Step-by-Step Handling Procedure
  • Designated Area: All handling of this compound powder must occur within a designated area, such as a chemical fume hood or a powder containment hood.

  • Weighing: Use a balance inside the containment unit. If a significant quantity is being weighed, consider using a ventilated balance enclosure.

  • Material Transfer: When transferring the powder, use tools and techniques that minimize dust generation, such as gentle scooping.

  • Solution Preparation: To dissolve the compound, slowly add the solvent to the solid to prevent splashing. Keep containers covered whenever possible.

  • Work Surface: Work on a disposable, absorbent bench liner to contain any potential spills.

Post-Operational Procedure
  • Decontamination: Decontaminate all non-disposable equipment that has come into contact with this compound using a suitable solvent.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, bench liners, and pipette tips, as hazardous waste in designated, labeled containers.

  • PPE Removal: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.[6][7][8]

Waste Segregation and Collection
  • Solid Waste: All solid materials contaminated with this compound, including unused powder, contaminated PPE, and labware, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.

Disposal Procedure
  • Container Management: Ensure all hazardous waste containers are kept closed except when adding waste.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound."

  • Storage: Store hazardous waste in a designated satellite accumulation area away from general laboratory traffic.

  • Pickup and Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EH&S) department. All waste must be disposed of by a licensed hazardous waste management company.[4]

Disposal_Workflow Start Generation of this compound Waste Segregate Segregate Solid, Liquid, and Sharps Waste Start->Segregate Collect_Solid Collect in Labeled Solid Waste Container Segregate->Collect_Solid Collect_Liquid Collect in Labeled Liquid Waste Container Segregate->Collect_Liquid Collect_Sharps Collect in Labeled Sharps Container Segregate->Collect_Sharps Store Store in Designated Satellite Accumulation Area Collect_Solid->Store Collect_Liquid->Store Collect_Sharps->Store Schedule_Pickup Schedule Pickup with EH&S Store->Schedule_Pickup End Disposal by Licensed Facility Schedule_Pickup->End

Emergency Procedures: Immediate Actions for Accidental Exposure

In the event of accidental exposure, immediate and appropriate action is crucial.

Skin Contact
  • Immediately remove contaminated clothing.

  • Flush the affected area with copious amounts of water for at least 15 minutes.

  • Seek immediate medical attention.

Eye Contact
  • Immediately flush the eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

Inhalation
  • Move the individual to fresh air immediately.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

Ingestion
  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • If the person is conscious and able to swallow, have them drink a small amount of water.

  • Seek immediate medical attention.[9][10][11][12][13] Provide the SDS to the medical personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethoxypurine
Reactant of Route 2
Reactant of Route 2
6-Ethoxypurine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.